Naltriben mesylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVWWEYETMPAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Naltriben Mesylate: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben mesylate is a highly selective δ-opioid receptor antagonist, with a notable preference for the δ₂ subtype. Its unique pharmacological profile, which also includes activity as a TRPM7 channel activator and, at higher concentrations, a κ-opioid receptor agonist, has established it as a valuable tool in pharmacological research. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, including detailed experimental protocols, quantitative pharmacological data, and visualization of its associated signaling pathways.
Discovery and Pharmacological Profile
Naltriben was developed as part of the ongoing effort to create highly selective ligands for opioid receptor subtypes. It is a derivative of the general opioid antagonist naltrexone and is structurally related to naltrindole, another well-known δ-opioid antagonist. The introduction of a benzofuran moiety to the naltrexone structure was a key step in conferring its high affinity and selectivity for the δ-opioid receptor.[1]
Naltriben is particularly distinguished by its selectivity for the δ₂-opioid receptor subtype over the δ₁ subtype.[2] This property makes it an invaluable pharmacological tool for differentiating the physiological and pathological roles of these two receptor subtypes. Studies have demonstrated that naltriben can selectively antagonize the effects of δ₂ receptor agonists.[3][4]
Interestingly, further research has revealed that naltriben also functions as a positive gating modulator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a ubiquitously expressed ion channel involved in a variety of cellular processes. Additionally, at higher doses, naltriben exhibits κ-opioid receptor agonist activity.[2]
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki) of naltriben for various opioid receptors and its effective concentration (EC₅₀) for TRPM7 channel activation.
| Receptor/Channel | Binding Affinity (Ki) / EC₅₀ | Species | Notes |
| μ-Opioid Receptor | 19.79 ± 1.12 nM | Rat (cortex membranes) | Antagonist activity |
| δ-Opioid Receptor | High Affinity & Selectivity | - | Selective for δ₂ subtype |
| κ-Opioid Receptor | 82.75 ± 6.32 nM | Rat (cortex membranes) | Agonist activity at high concentrations |
| TRPM7 Channel | ~20 µM (EC₅₀) | - | Positive gating modulator |
Synthesis of this compound
The synthesis of naltriben is typically achieved through a Fischer indolization reaction starting from naltrexone. The following is a representative protocol.
Experimental Protocol: Synthesis of Naltriben
Materials:
-
Naltrexone
-
Phenylhydrazine
-
Polyphosphoric acid (PPA)
-
Methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A mixture of naltrexone and an excess of phenylhydrazine in polyphosphoric acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction: The mixture is heated with stirring for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extraction: The aqueous mixture is extracted several times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield naltriben as a solid.
Experimental Protocol: Formation of this compound
Materials:
-
Naltriben
-
Methanesulfonic acid
-
Anhydrous diethyl ether
-
Anhydrous methanol
Procedure:
-
Dissolution: Naltriben is dissolved in a minimal amount of anhydrous methanol.
-
Acid Addition: To this solution, one equivalent of methanesulfonic acid, dissolved in anhydrous diethyl ether, is added dropwise with stirring.
-
Precipitation: The mesylate salt will precipitate out of the solution. The mixture may be cooled in an ice bath to facilitate complete precipitation.
-
Isolation and Drying: The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound.
Key Experimental Methodologies
Radioligand Binding Assay for Opioid Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ)
-
Radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U-69,593 for κ)
-
Unlabeled naltriben
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled naltriben in the binding buffer. A set of tubes containing only the radioligand and membranes serves as the total binding control, and another set with an excess of a non-specific ligand determines non-specific binding.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of naltriben that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Naltriben as a δ-Opioid Receptor Antagonist
As a δ-opioid receptor antagonist, naltriben blocks the canonical G-protein coupled receptor signaling pathway initiated by endogenous or exogenous δ-opioid agonists. This prevents the inhibition of adenylyl cyclase, leading to maintained levels of cyclic AMP (cAMP), and blocks the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of N-type calcium channels.
Caption: Naltriben antagonism at the δ-opioid receptor.
Naltriben as a TRPM7 Channel Activator
Naltriben directly activates the TRPM7 channel, leading to an influx of cations, primarily Ca²⁺ and Mg²⁺. This influx can trigger various downstream signaling cascades, including the MAPK/ERK pathway, which is implicated in cell migration and invasion, particularly in the context of glioblastoma.
Caption: Naltriben activation of the TRPM7 channel and downstream signaling.
Experimental Workflow for Synthesis and Characterization
The overall workflow for the synthesis and characterization of this compound involves a series of well-defined steps, from the initial chemical synthesis to the final pharmacological evaluation.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. Affinity profiles of novel delta-receptor selective benzofuran derivatives of non-peptide opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The delta 2-opioid receptor antagonist naltriben selectively attenuates alcohol intake in rats bred for alcohol preference - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben Mesylate: A Technical Guide to its Primary Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben mesylate is a well-characterized pharmacological tool with high affinity and selectivity for the δ-opioid receptor (DOR) , specifically demonstrating antagonist properties at the δ₂ subtype. Emerging research has also identified the Transient Receptor Potential Melastatin 7 (TRPM7) channel as a primary target, where this compound acts as an activator. This dual activity makes it a unique compound for investigating the distinct and overlapping roles of these two important signaling proteins in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound's primary targets, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Primary Target I: δ-Opioid Receptor (Antagonist)
Naltriben is a potent and selective antagonist of the delta-opioid receptor, with a preference for the δ₂ subtype.[1][2] This selectivity has made it an invaluable tool for differentiating the pharmacological effects mediated by δ₁ and δ₂ receptor subtypes.[1] At higher concentrations, it may also exhibit agonist activity at κ-opioid receptors.[1][3]
Quantitative Data: Binding Affinity and Selectivity
The binding affinity of naltriben for various opioid receptors has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Receptor Subtype | Radioligand | Cell System/Tissue | Ki (nM) | Reference |
| δ-Opioid Receptor | [³H]Naltrindole | Mouse brain | - | |
| δ-Opioid Receptor | [³H]diprenorphine | CHO-K1 cells expressing human DOR | See comments | |
| μ-Opioid Receptor | [³H]DAMGO | Rat cortex membranes | 19.79 ± 1.12 | |
| κ-Opioid Receptor | [³H]diprenorphine (in the presence of DAMGO and DPDPE) | Rat cortex membranes | 82.75 ± 6.32 |
Note: One study noted that (E)-7-Benzylidenenaltrexone (BNTX), a selective δ₁-opioid receptor antagonist, was 9.6- to 12.9-fold less potent than naltriben at inhibiting [³H]naltriben binding, suggesting naltriben's higher affinity for the δ₂ subtype.
Signaling Pathways
As an antagonist, naltriben blocks the canonical G protein-coupled signaling cascade initiated by endogenous or exogenous δ-opioid receptor agonists. This involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and modulation of ion channels. The interaction of naltriben with the δ-opioid receptor can also influence downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade, although this is more extensively studied in the context of its TRPM7 activity. Recent studies have also highlighted the role of a sodium ion in the δ-opioid receptor's core in mediating allosteric control of receptor function and signaling.
References
Naltriben Mesylate: A Technical Guide to its Delta-Opioid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben mesylate is a highly selective antagonist for the delta-opioid receptor (δ-OR), playing a crucial role in the pharmacological dissection of the opioid system. Its preference for the δ-OR over the mu (μ-OR) and kappa (κ-OR) opioid receptors has made it an invaluable tool in neuroscience research and a lead compound in the development of novel therapeutics. This technical guide provides an in-depth overview of Naltriben's selectivity, presenting quantitative binding affinity and functional data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Introduction
The opioid system, comprising the μ, δ, and κ receptors, is a primary target for pain management. However, the therapeutic utility of non-selective opioid agonists is often limited by adverse effects such as respiratory depression, tolerance, and addiction, which are primarily mediated by the μ-OR. The δ-OR has emerged as a promising alternative target for analgesia with a potentially more favorable side-effect profile. Naltriben, a derivative of the non-selective opioid antagonist naltrexone, has been instrumental in characterizing the physiological and pathological roles of the δ-OR. Its high affinity and selectivity for the δ-OR, particularly the δ₂ subtype, have been demonstrated in numerous in vitro and in vivo studies.[1][2] This guide synthesizes the current understanding of Naltriben's interaction with opioid receptors, providing a comprehensive resource for researchers in the field.
Receptor Binding Affinity
The selectivity of this compound is quantified by its binding affinity (Ki) for the different opioid receptor subtypes. Radioligand binding assays are employed to determine these values, where Naltriben competes with a radiolabeled ligand for binding to the receptor. A lower Ki value indicates a higher binding affinity.
| Ligand | Receptor | Ki (nM) | Species/Tissue | Reference |
| Naltriben | δ-Opioid | ~0.1 - 1 | Various | [Implied from high selectivity statements] |
| Naltriben | μ-Opioid | 19.79 ± 1.12 | Rat Cerebral Cortex | [3] |
| Naltriben | κ-Opioid | 82.75 ± 6.32 | Rat Cerebral Cortex | [3] |
Note: A specific Ki value for Naltriben at the delta-opioid receptor from a head-to-head comparative study with mu and kappa receptors in the same tissue preparation was not available in the searched literature. The value provided is an approximation based on numerous reports of its high selectivity.
The data clearly demonstrates Naltriben's pronounced selectivity for the δ-OR over both μ-OR and κ-OR.
Functional Activity
Functional assays are critical to characterize the pharmacological action of a ligand at its receptor. For Naltriben, these assays confirm its antagonist activity at the δ-OR and reveal a more complex interaction with other opioid receptors at higher concentrations.
| Assay Type | Receptor | Naltriben Activity | Parameter (Value) | Reference |
| Various Functional Assays | δ-Opioid | Antagonist | IC50 not specified | [2] |
| Norepinephrine Release | κ-Opioid | Agonist (at high doses) | EC50 not specified | |
| DAMGO-stimulated [³⁵S]GTPγS binding | μ-Opioid | Noncompetitive Antagonist | IC50 not specified |
Note: While the qualitative functional activity of Naltriben is well-documented, specific IC50 and EC50 values from the searched literature were not available.
Signaling Pathways
Activation of the δ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These can be broadly categorized into G-protein dependent and G-protein independent (β-arrestin mediated) pathways.
G-Protein Dependent Signaling
Upon agonist binding, the δ-OR couples to inhibitory G-proteins (Gi/o), leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.
Caption: G-protein dependent signaling cascade of the δ-opioid receptor.
β-Arrestin Mediated Signaling
Prolonged agonist exposure can lead to the phosphorylation of the δ-OR by G-protein coupled receptor kinases (GRKs). This promotes the binding of β-arrestin, which uncouples the receptor from G-proteins (desensitization) and can initiate a separate wave of signaling, as well as receptor internalization.
Caption: β-arrestin mediated signaling and regulation of the δ-opioid receptor.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Caption: Workflow for a radioligand competition binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (μ, δ, or κ) are prepared from cultured cells or animal brain tissue through homogenization and differential centrifugation.
-
Assay Incubation: In a multi-well plate, a fixed concentration of a selective radioligand (e.g., [³H]DPDPE for δ-OR) is incubated with the cell membranes in the presence of varying concentrations of Naltriben. Total binding is determined in the absence of any competitor, and non-specific binding is measured in the presence of a high concentration of a non-radiolabeled universal opioid ligand.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of Naltriben that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation. It is used to determine the potency (EC50) and efficacy of agonists and the inhibitory constant (IC50) of antagonists.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the opioid receptor of interest are prepared.
-
Assay Incubation: Membranes are incubated in a buffer containing GDP, the test compound (e.g., Naltriben in the presence of a δ-OR agonist), and [³⁵S]GTPγS. Agonist stimulation promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation: The reaction is terminated by rapid filtration to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.
-
Data Analysis: For antagonists like Naltriben, the IC50 value is determined by measuring the concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding.
cAMP Inhibition Assay
This functional assay measures the downstream consequence of Gi/o-protein activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Workflow for a cAMP inhibition assay.
Methodology:
-
Cell Culture: Whole cells expressing the δ-opioid receptor are cultured in multi-well plates.
-
Cell Treatment: Cells are pre-treated with the test compound (Naltriben) before being stimulated with a δ-OR agonist in the presence of forskolin, an adenylyl cyclase activator.
-
Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), enzyme-linked immunosorbent assay (ELISA), or radioimmunoassay.
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is measured. For an antagonist like Naltriben, its ability to reverse the agonist-induced inhibition is quantified to determine its IC50.
Conclusion
This compound remains a cornerstone in opioid research due to its high selectivity for the delta-opioid receptor. The quantitative data from binding and functional assays unequivocally establish its preference for the δ-OR, with significantly lower affinity for μ- and κ-ORs. Understanding its pharmacological profile through the detailed experimental protocols and signaling pathways outlined in this guide is essential for its effective use in elucidating the complex roles of the δ-opioid system and for the rational design of novel δ-OR targeted therapeutics with improved clinical outcomes. Further research to obtain a complete set of comparative quantitative data for Naltriben's binding and functional activities at all three opioid receptors within single, comprehensive studies would be of great value to the field.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben Mesylate: A Technical Guide to its Function as a δ2-Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben mesylate is a highly selective and potent antagonist of the δ₂-opioid receptor subtype. This technical guide provides an in-depth overview of its pharmacological properties, experimental applications, and the signaling pathways it modulates. Naltriben's utility in distinguishing between δ-opioid receptor subtypes has made it an invaluable tool in opioid research. This document details its binding affinity, selectivity, and functional effects, supported by comprehensive tables of quantitative data and detailed experimental protocols. Furthermore, this guide visualizes the complex signaling cascades and experimental workflows through detailed diagrams to facilitate a deeper understanding of its mechanism of action.
Introduction
Naltriben is a non-peptide antagonist that exhibits high affinity and selectivity for the δ-opioid receptor (DOR). It is a derivative of the general opioid antagonist naltrexone and has been instrumental in the characterization of δ-opioid receptor subtypes, namely δ₁ and δ₂. Naltriben displays a preference for the δ₂ subtype, making it a critical pharmacological tool for elucidating the distinct physiological roles of these receptors. Beyond its well-established role as a δ₂-opioid receptor antagonist, naltriben has also been identified as an activator of the TRPM7 channel, adding another dimension to its pharmacological profile. At higher concentrations, it may also exhibit agonist activity at κ-opioid receptors.[1] This guide focuses on its primary and most characterized function as a δ₂-opioid receptor antagonist.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and selectivity of naltriben for various opioid receptors.
Table 1: Binding Affinity of Naltriben at Opioid Receptors
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Tissue Source | Reference |
| µ-opioid | Naltriben | 19.79 ± 1.12 | Rat | Cerebral Cortex Membranes | [2] |
| κ-opioid | Naltriben | 82.75 ± 6.32 | Rat | Cerebral Cortex Membranes | [2] |
Note: The Kᵢ value for the κ-opioid receptor was determined in the presence of DAMGO and DPDPE to block µ and δ receptors, respectively.
Table 2: Selectivity Profile of Naltriben
| Receptor Comparison | Selectivity Ratio (Kᵢ ratio) |
| µ / δ₂ | Data for δ₂ Kᵢ is not readily available, however, naltriben is widely characterized as a potent and selective δ₂ antagonist. |
| κ / δ₂ | Data for δ₂ Kᵢ is not readily available, however, naltriben is widely characterized as a potent and selective δ₂ antagonist. |
| µ / κ | ~4.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay (Competitive Binding)
This assay is used to determine the binding affinity (Kᵢ) of naltriben for opioid receptors.
Objective: To determine the concentration of naltriben that inhibits the binding of a specific radioligand to the receptor of interest by 50% (IC₅₀), from which the Kᵢ can be calculated.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from rat brain tissue or cultured cells).
-
Radioligand with high affinity for the target receptor (e.g., [³H]diprenorphine for general opioid receptor binding, or a subtype-selective radioligand).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kₔ, and the different concentrations of naltriben.
-
For determining non-specific binding, a high concentration of a non-labeled universal opioid ligand (e.g., naloxone) is used instead of naltriben.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
The IC₅₀ value is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Figure 1: Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a ligand to modulate G-protein activation. As an antagonist, naltriben will inhibit agonist-stimulated [³⁵S]GTPγS binding.
Objective: To determine the potency of naltriben in antagonizing the activation of G-proteins by a δ-opioid receptor agonist.
Materials:
-
Cell membranes expressing the δ₂-opioid receptor.
-
A δ-opioid receptor agonist (e.g., deltorphin II).
-
This compound.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with various concentrations of naltriben.
-
Add a fixed concentration of the δ-opioid agonist to stimulate the receptors.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
The data is analyzed to determine the concentration of naltriben that inhibits the agonist-stimulated [³⁵S]GTPγS binding by 50% (IC₅₀).
Figure 2: [³⁵S]GTPγS Binding Assay Workflow.
cAMP Accumulation Assay
This is another functional assay to assess the antagonistic activity of naltriben on the Gi/o-coupled δ₂-opioid receptor.
Objective: To measure the ability of naltriben to block the agonist-induced inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cAMP levels.
Materials:
-
Whole cells expressing the δ₂-opioid receptor.
-
Adenylyl cyclase stimulator (e.g., forskolin).
-
A δ-opioid receptor agonist.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of naltriben.
-
Add the δ-opioid agonist.
-
Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
The antagonistic effect of naltriben is observed as a restoration of cAMP levels towards those seen with forskolin alone.
Signaling Pathways
Naltriben, as a δ₂-opioid receptor antagonist, blocks the downstream signaling cascades initiated by the binding of an agonist to this G-protein coupled receptor (GPCR). The δ₂-opioid receptor is primarily coupled to inhibitory G-proteins (Gi/o).
Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, typically leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release.
In specific cell types, such as cardiomyocytes, activation of the δ₂-opioid receptor has been shown to engage a cardioprotective signaling pathway involving protein kinase C delta (PKCδ), extracellular signal-regulated kinase 1/2 (ERK1/2), phosphoinositide 3-kinase (PI3K), and protein kinase G (PKG). The end-effectors of this pathway are believed to be the sarcolemmal ATP-sensitive potassium (sarcKATP) channels and the mitochondrial permeability transition pore (mPTP).
Furthermore, δ-opioid receptor signaling can involve the phospholipase A₂ (PLA₂) pathway, leading to the production of arachidonic acid (AA), which is then metabolized by 12-lipoxygenase (12-LOX) to mediate effects such as the inhibition of GABA release.
Figure 3: δ₂-Opioid Receptor Signaling Pathways Modulated by Naltriben.
Conclusion
This compound remains a cornerstone in the pharmacological toolbox for opioid research. Its high selectivity for the δ₂-opioid receptor has been pivotal in dissecting the specific roles of δ-opioid receptor subtypes in a multitude of physiological processes, from analgesia to cardiac function. This guide has provided a comprehensive overview of its quantitative pharmacology, detailed experimental protocols for its characterization, and a visualization of the intricate signaling pathways it modulates. A thorough understanding of naltriben's mechanism of action is essential for researchers and drug development professionals seeking to design novel therapeutics targeting the δ-opioid system with improved efficacy and side-effect profiles. Further research to elucidate the full spectrum of its off-target effects, such as TRPM7 activation, will continue to refine our understanding of this important pharmacological agent.
References
Naltriben Mesylate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Naltriben mesylate, a potent and selective δ-opioid receptor antagonist. It details the compound's structure, chemical and pharmacological properties, and its known signaling pathways. This guide is intended to serve as a foundational resource for professionals engaged in pharmacological research and drug development.
Chemical Structure and Properties
This compound is the methanesulfonate salt of Naltriben. It is a derivative of the opioid antagonist naltrexone and is structurally related to naltrindole.
Chemical Names: 17-(Cyclopropylmethyl)-6,7-didehydro-3,14β-dihydroxy-4,5α-epoxy-6,7-2',3'-benzo[b]furanomorphinan mesylate; Naltriben methanesulfonate; Naltrindole benzofuran mesylate.[1]
IUPAC Name: (1S,2S,21R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.0¹﹐¹³.0²﹐²¹.0⁴﹐¹².0⁵﹐¹⁰.0¹⁹﹐²⁵]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid.[1]
Structure:
-
Naltriben (Parent Compound):
-
Molecular Formula: C₂₆H₂₅NO₄
-
Molecular Weight: 415.49 g/mol
-
-
This compound:
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 122517-78-6 | [2] |
| Molecular Formula | C₂₆H₂₅NO₄ · CH₄O₃S | |
| Molecular Weight | 511.59 g/mol | |
| Appearance | Off-white solid | |
| Solubility | Soluble in DMSO (up to 50 mM with gentle warming; 14 mg/mL at ~60°C) | |
| Purity | ≥98% (by HPLC) | |
| Storage Conditions | Desiccate at room temperature or store at -20°C for long-term | |
| Melting Point | Not reported | |
| pKa | Not reported |
Pharmacological Properties
Naltriben is a highly potent and selective antagonist for the δ-opioid receptor (DOR), with a particular preference for the δ₂ subtype. Its high affinity and selectivity make it a critical tool for differentiating between opioid receptor subtypes in pharmacological studies. In addition to its primary activity, Naltriben also functions as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.
Opioid Receptor Binding Affinity
The antagonist properties of this compound are defined by its binding affinities (Ki) for the three main opioid receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Source(s) |
| δ-Opioid | 0.013 nM | |
| μ-Opioid | 19 nM | |
| κ-Opioid | 152 nM |
These values demonstrate a selectivity of approximately 1,460-fold for δ- over μ-receptors and 11,690-fold for δ- over κ-receptors.
TRPM7 Channel Activation
Naltriben has been identified as an activator of the TRPM7 channel, a non-selective cation channel involved in cellular magnesium homeostasis and other physiological processes.
| Target | Activity | Value (EC₅₀) | Source(s) |
| TRPM7 | Activation | 20.7 µM |
Signaling Pathways
This compound's biological effects are mediated through at least two distinct signaling pathways: antagonism of the δ-opioid receptor and activation of the TRPM7 channel.
δ-Opioid Receptor Antagonism
As a DOR antagonist, Naltriben blocks the canonical G-protein coupled receptor signaling cascade initiated by endogenous or exogenous DOR agonists. This pathway involves the inhibition of adenylyl cyclase and modulation of ion channels.
TRPM7 Activation and Downstream Effects
Naltriben's activation of the TRPM7 channel leads to cation influx (primarily Ca²⁺ and Mg²⁺), which can trigger downstream signaling cascades, including the MAPK/ERK pathway. This has been particularly studied in the context of glioblastoma cell migration.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and specific binding assays of this compound are not fully available in publicly accessible literature. The following sections provide representative methodologies based on common laboratory practices for similar compounds and assays.
Synthesis of Naltriben
Disclaimer: A specific, detailed protocol for the synthesis of Naltriben is not publicly available. The following is a generalized representation based on the synthesis of related naltrindole analogues, which typically involves the Fischer indole synthesis.
The synthesis likely proceeds from naltrexone, reacting it with a substituted phenylhydrazine under acidic conditions to form the fused indole ring system characteristic of Naltriben.
Radioligand Competition Binding Assay (Representative Protocol)
This protocol describes a general method for determining the binding affinity (Ki) of this compound for opioid receptors using a competition binding assay.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the opioid receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).
2. Competition Binding Assay:
-
In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled universal opioid ligand like naloxone (for non-specific binding).
-
50 µL of various concentrations of this compound (the competitor).
-
50 µL of a specific radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors) at a fixed concentration near its Kd value.
-
100 µL of the prepared membrane homogenate (typically 50-120 µg of protein).
-
-
Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 25-30°C) with gentle agitation to reach equilibrium.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Quickly wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis (Representative Protocol)
This protocol provides a general framework for assessing the purity of this compound. Specific parameters would require experimental optimization.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Solvent A (e.g., 0.1% trifluoroacetic acid or formic acid in water) and Solvent B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan; likely in the 220-280 nm range.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
2. Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., DMSO or the mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run the gradient elution program to separate this compound from any impurities.
-
Monitor the elution profile at the predetermined wavelength.
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed with a reference standard if available.
-
Calculate the purity by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram. The formula is: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 .
References
Naltriben Mesylate and TRPM7 Channel Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the activation of the Transient Receptor Potential Melastatin 7 (TRPM7) channel by naltriben mesylate. Naltriben, a δ-opioid antagonist, has been identified as a selective positive gating modulator of TRPM7, making it a valuable tool for studying the channel's physiological and pathological roles.[1] This document synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular and cellular mechanisms.
Core Mechanism of Action
TRPM7 is a unique bifunctional protein, acting as both a cation channel and a serine/threonine kinase.[2][3][4] It is a crucial regulator of cellular Mg²⁺ homeostasis, motility, and proliferation.[2] Naltriben activates TRPM7 currents reversibly, even in the presence of physiological intracellular Mg²⁺ and under low PIP₂ conditions, which typically inhibit channel activity. Mutagenesis studies suggest that the binding site for naltriben is likely located within or near the TRP domain of the channel, leading to a conformational change that favors the open state. This activation results in an influx of divalent cations, primarily Ca²⁺ and Mg²⁺, which triggers downstream signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on naltriben's effect on the TRPM7 channel.
Table 1: Pharmacological Profile of Naltriben on TRPM7
| Parameter | Value | Cell Type | Assay Method | Selectivity | Reference |
| EC₅₀ | ~20 µM | HEK293 cells overexpressing TRPM7 | Ca²⁺ imaging-based assay | At 50 µM, no effect on TRPM2, TRPM8, TRPV1 |
Table 2: Electrophysiological Effects of Naltriben on Endogenous TRPM7 in U87 Glioblastoma Cells
| Parameter | Condition | Value (pA/pF) | Statistical Significance | Reference |
| Outward Current Density at +100 mV | Baseline | 9.7 ± 2.4 | N/A | |
| After Naltriben Application | 31.3 ± 4.9 | p < 0.001 |
Table 3: Cellular Effects of Naltriben-Mediated TRPM7 Activation in U87 Glioblastoma Cells
| Cellular Process | Observation | Downstream Molecular Effect | Reference |
| Cell Viability & Proliferation | No significant change | N/A | |
| Cell Migration | Significantly enhanced | Upregulation of MAPK/ERK signaling | |
| Cell Invasion | Significantly enhanced | Increased MMP-2 protein expression | |
| PI3K/Akt Signaling | No significant change | N/A |
Signaling and Experimental Visualizations
The following diagrams, created using the DOT language, illustrate the key pathways and workflows involved in studying naltriben's effects on TRPM7.
Signaling Pathway of Naltriben-Induced TRPM7 Activation
This diagram outlines the molecular cascade initiated by naltriben, leading to specific cellular responses in glioblastoma cells.
General Experimental Workflow
This diagram illustrates a typical workflow for investigating the functional consequences of TRPM7 activation by naltriben in a cell line.
Logical Relationship in Naltriben's Mechanism
This diagram shows the logical progression from molecular interaction to the observed electrophysiological effect.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize the effects of naltriben on TRPM7.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure endogenous TRPM7-like currents in response to naltriben.
-
Cell Preparation: Cells (e.g., U87 or TRPM7-expressing HEK293) are cultured on glass coverslips.
-
Recording: The whole-cell configuration is established using a patch-clamp amplifier (e.g., HEKA EPC9). Currents are typically elicited by applying voltage ramps, for instance, from -100 mV to +100 mV over 50 ms.
-
Solutions:
-
Internal (Pipette) Solution: To maximize TRPM7 currents, the internal solution is often Mg²⁺-free, containing components like Cs-glutamate, CsCl, HEPES, and EGTA or EDTA to chelate any free Mg²⁺.
-
External (Bath) Solution: A standard extracellular solution containing NaCl, KCl, CaCl₂, MgCl₂, and HEPES. Naltriben is added to this solution at the desired concentration and perfused over the cell.
-
-
Data Analysis: The outward current amplitude at a positive potential (e.g., +80 mV or +100 mV) is measured before, during, and after naltriben application. Current density (pA/pF) is calculated by normalizing the current to the cell capacitance.
Fura-2 Calcium Imaging
-
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) following TRPM7 activation.
-
Cell Preparation: Cells are grown on coverslips and loaded with the ratiometric calcium indicator Fura-2 AM.
-
Imaging: Cells are alternately excited at 340 nm and 380 nm, and the emission is captured at 510 nm using an inverted microscope equipped for fluorescence imaging.
-
Procedure: A baseline [Ca²⁺]i is recorded, after which the naltriben-containing external solution is perfused onto the cells. The ratio of fluorescence intensities (F340/F380) is monitored over time.
-
Data Analysis: The F340/F380 ratio is converted to [Ca²⁺]i. A robust and sustained increase in this ratio after naltriben application indicates Ca²⁺ influx through activated TRPM7 channels.
Cell Migration (Scratch/Wound Healing Assay)
-
Objective: To assess the effect of naltriben on the migratory capacity of cells.
-
Procedure:
-
Cells are grown to a confluent monolayer in a multi-well plate.
-
A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.
-
The cells are washed to remove debris and then incubated with media containing either naltriben or a vehicle control.
-
Images of the scratch are taken at time zero and at subsequent time points (e.g., 24 hours).
-
-
Data Analysis: The area of the gap is measured over time. A faster closure of the gap in the naltriben-treated group compared to the control indicates enhanced cell migration.
Western Immunoblotting
-
Objective: To quantify changes in the expression or activation (phosphorylation) of specific proteins in downstream signaling pathways.
-
Procedure:
-
Cells are treated with naltriben or vehicle for a specified duration.
-
Cells are lysed, and total protein is extracted and quantified.
-
Proteins are separated by size using SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., p-ERK1/2, total ERK1/2, MMP-2, Akt).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Data Analysis: Band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine activation status.
References
- 1. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: In Vitro Characterization of Naltriben Mesylate
Introduction
Naltriben is a potent and selective antagonist for the delta-opioid receptor (δ-opioid receptor), with a particular selectivity for the δ₂ subtype.[1][2][3] It is a valuable pharmacological tool for investigating the physiological and pathological roles of δ-opioid receptors, which are involved in processes such as analgesia, mood regulation, and addiction.[3][4] In addition to its primary activity as a δ-opioid receptor antagonist, naltriben has also been identified as an activator of the TRPM7 (Transient Receptor Potential Melastatin 7) channel and may exhibit agonist activity at kappa-opioid receptors at higher concentrations.
This document provides detailed protocols for the in vitro evaluation of naltriben mesylate using common experimental assays: radioligand binding assays to determine receptor affinity, functional assays to assess its antagonist activity on signal transduction (cAMP), and cell viability assays to evaluate potential cytotoxic effects.
Quantitative Data Summary
The following table summarizes the reported in vitro binding affinity and functional potency of naltriben.
| Assay Type | Receptor/Target | Cell Line/Tissue | Radioligand | Parameter | Value | Reference |
| Radioligand Binding | μ-opioid | Rat Cortex Membranes | [³H]DAMGO | Kᵢ | 19.79 ± 1.12 nM | |
| Radioligand Binding | κ₂-opioid | Rat Cortex Membranes | [³H]diprenorphine | Kᵢ | 82.75 ± 6.32 nM | |
| GTP Gᵢ Binding Assay | δ-opioid | CHO-DOR cells | - | IC₅₀ | 9.3 nM | |
| cAMP Gᵢ HTRF Assay | δ-opioid | CHO-DOR cells | - | IC₅₀ | 14 nM |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol determines the binding affinity (Kᵢ) of this compound for the δ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
a. Materials and Reagents
-
Cell Membranes: Membranes prepared from cells expressing the δ-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A tritiated δ-opioid receptor ligand, such as [³H]-Naltrindole.
-
Test Compound: this compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM Naloxone).
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and scintillation fluid.
b. Experimental Procedure
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand at a concentration near its Kᴅ, and 50 µL of the this compound dilution.
-
For total binding wells, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control instead of the test compound.
-
Add 50 µL of the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
c. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of naltriben that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of Gᵢ-coupled receptor activation.
a. Materials and Reagents
-
Cell Line: A cell line stably expressing the δ-opioid receptor (e.g., CHO-DOR).
-
δ-Opioid Agonist: A known agonist such as SNC80 or [D-Pen², D-Pen⁵]enkephalin (DPDPE).
-
Stimulation Agent: Forskolin (to stimulate adenylyl cyclase and cAMP production).
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP Detection Kit: A kit based on HTRF, AlphaScreen, or ELISA technology.
b. Experimental Procedure
-
Culture the cells in 96-well or 384-well plates until they reach the desired confluency.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Aspirate the culture medium and pre-incubate the cells with the this compound dilutions for 15-30 minutes at 37°C.
-
Add the δ-opioid agonist (at a concentration that gives ~80% of its maximal effect, e.g., EC₈₀) along with forskolin to all wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
c. Data Analysis
-
Generate a standard curve if required by the kit.
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which represents the concentration of naltriben that restores the agonist-inhibited cAMP level by 50%.
-
Perform non-linear regression analysis to fit the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on cell viability and proliferation. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
a. Materials and Reagents
-
Cell Line: U87 glioblastoma cells or another relevant cell line.
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM with 10% FBS).
-
Test Compound: this compound.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.
-
Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% SDS.
b. Experimental Procedure
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/mL and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 25, 50, 75, 100 µM) or vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10-20 µL of the MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
c. Data Analysis
-
Subtract the absorbance of blank wells (medium only) from the absorbance of the experimental wells.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine any dose-dependent effects on cell viability.
Visualizations
Caption: δ-Opioid receptor signaling pathway and the inhibitory action of naltriben.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
Naltriben Mesylate for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben mesylate is a highly selective delta-opioid receptor (DOR) antagonist widely utilized in preclinical research to investigate the role of this receptor system in various physiological and pathological processes. Its utility extends to studies on pain modulation, neuropsychiatric disorders such as anxiety and depression, and other central nervous system functions. Beyond its canonical role as a DOR antagonist, naltriben has also been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, implicating it in downstream signaling cascades involving the MAPK/ERK pathway.
These application notes provide a comprehensive overview of this compound dosage, administration, and relevant signaling pathways for in vivo mouse studies, supported by detailed experimental protocols.
Data Presentation: this compound Dosage in Mice
The following table summarizes the dosages of naltriben and structurally related compounds used in in vivo mouse studies. It is crucial to note that the optimal dose can vary depending on the specific research question, mouse strain, and experimental paradigm.
| Compound | Dosage Range | Administration Route | Vehicle | Study Type | Reference |
| Naltriben | Not specified | Intravenous (i.v.) | Not specified | Receptor Binding | [1] |
| Naltrindole-derived ligands | 1 - 10 mg/kg | Intraperitoneal (i.p.) | 0.9% w/v Saline | Anxiety & Depression | [2] |
| Naltrindole | 3.2 mg/kg | Not specified | Not specified | Antagonist Activity |
Experimental Protocols
Preparation of this compound for Injection
Objective: To prepare a stock solution of this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. Vortex gently to ensure full dissolution.
-
For intraperitoneal or subcutaneous injections, the DMSO stock solution can be further diluted with sterile 0.9% saline to the final desired concentration. It is recommended to keep the final DMSO concentration low to avoid potential solvent-induced effects.
-
For intravenous injections, ensure the final solution is sterile and free of particulates. The use of a vehicle with low potential for precipitation upon injection is critical.
Administration of this compound to Mice
Objective: To administer this compound to mice via intraperitoneal, subcutaneous, or intravenous routes.
a) Intraperitoneal (i.p.) Injection:
-
Restrain the mouse appropriately.
-
Locate the lower right or left quadrant of the abdomen.
-
Insert the needle at a 10-20 degree angle, bevel up.
-
Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the solution slowly.
b) Subcutaneous (s.c.) Injection:
-
Gently lift the loose skin over the back of the neck or flank to form a tent.
-
Insert the needle into the base of the tented skin.
-
Aspirate briefly to check for blood.
-
Inject the solution to form a small bleb under the skin.
c) Intravenous (i.v.) Injection (Tail Vein):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the veins.
-
Place the mouse in a suitable restrainer.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly and observe for any swelling which would indicate a miss.
Behavioral Testing: Elevated Plus Maze (for Anxiety)
Objective: To assess anxiety-like behavior in mice following this compound administration. This protocol is based on studies using related naltrindole compounds[2].
Procedure:
-
Administer this compound or vehicle to the mice at the desired dose and route.
-
Allow for a suitable pre-treatment time for the compound to take effect (typically 30-60 minutes).
-
Place the mouse in the center of the elevated plus maze, facing an open arm.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open and closed arms and the number of entries into each.
-
An anxiogenic effect is indicated by a decrease in the time spent and entries into the open arms.
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Antagonist Signaling Pathway
This compound acts as a competitive antagonist at the delta-opioid receptor, which is a G-protein coupled receptor (GPCR) typically linked to inhibitory G-proteins (Gi/o). Antagonist binding prevents the downstream signaling cascade normally initiated by endogenous or exogenous agonists.
Caption: Naltriben blocks agonist binding to the delta-opioid receptor.
Naltriben-Induced TRPM7 Signaling Pathway
In addition to its effects on the delta-opioid receptor, naltriben can activate TRPM7 channels, leading to an influx of calcium and subsequent activation of the MAPK/ERK signaling pathway.
Caption: Naltriben activates TRPM7, leading to MAPK/ERK signaling.
Experimental Workflow for In Vivo Mouse Studies
The following diagram outlines a typical workflow for an in vivo mouse study investigating the effects of this compound.
Caption: A typical workflow for in vivo mouse studies with naltriben.
References
Application Notes and Protocols for Naltriben Mesylate in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Naltriben mesylate, a potent and selective δ₂-opioid receptor antagonist, in radioligand binding assays. This document outlines the principles, protocols, and data interpretation for characterizing the binding of ligands to the δ-opioid receptor.
Introduction to this compound
Naltriben is a highly selective antagonist for the delta (δ)-opioid receptor, with a particular preference for the δ₂ subtype.[1] This selectivity makes it an invaluable tool in neuroscience research and drug discovery for differentiating between δ-opioid receptor subtypes (δ₁ and δ₂) and for studying their respective physiological roles.[1][2] In radioligand binding assays, the tritiated form, [³H]Naltriben, can be used to label δ-opioid receptors, or unlabeled this compound can be used as a competitor to determine the binding affinity of novel compounds.
Principle of the Radioligand Binding Assay
Radioligand binding assays are a fundamental technique used to measure the interaction of a ligand with its receptor.[3][4] The assay involves incubating a biological sample containing the receptor of interest (e.g., cell membranes, tissue homogenates) with a radiolabeled ligand (the "radioligand"). The amount of radioligand bound to the receptor is then quantified.
There are three main types of radioligand binding assays:
-
Saturation Assays: These are used to determine the density of receptors in a sample (Bmax) and the affinity of the radioligand for the receptor (Kd). This is achieved by incubating the sample with increasing concentrations of the radioligand.
-
Competition (or Inhibition) Assays: These assays measure the affinity of an unlabeled compound for the receptor by its ability to compete with and displace the binding of a fixed concentration of radioligand. The output of this assay is the IC₅₀ value, which can be converted to a Ki (inhibition constant).
-
Kinetic Assays: These experiments measure the rate of association and dissociation of a radioligand with its receptor.
This document will focus on the application of this compound in competition binding assays to determine the affinity of test compounds for the δ-opioid receptor.
Quantitative Data: Binding Profile of Naltriben
The following table summarizes the binding affinity of Naltriben for various opioid receptors, demonstrating its selectivity for the δ-opioid receptor.
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Tissue/Cell Line | Reference |
| δ-Opioid Receptor | Naltriben | 0.1 - 1.0 | Mouse | Brain | |
| μ-Opioid Receptor | Naltriben | 19.79 ± 1.12 | Rat | Cerebral Cortex | |
| κ-Opioid Receptor | Naltriben | 82.75 ± 6.32 | Rat | Cerebral Cortex |
Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
Materials and Reagents
-
This compound: For use as a competitor.
-
Radioligand: e.g., [³H]Naltrindole or [³H]DPDPE ([D-Pen²,D-Pen⁵]enkephalin) for labeling δ-opioid receptors.
-
Receptor Source: Membranes prepared from cells expressing the δ-opioid receptor (e.g., CHO or HEK293 cells) or brain tissue homogenates (e.g., rat or mouse cortex or striatum).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Ligand for Non-specific Binding: A high concentration of a non-radiolabeled ligand that binds to the receptor of interest (e.g., 10 µM Naloxone).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Membrane Preparation from Brain Tissue
-
Euthanize the animal and rapidly dissect the brain region of interest (e.g., cortex, striatum) on ice.
-
Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh ice-cold lysis buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer to a desired protein concentration (typically 50-120 µg of protein per assay tube).
-
Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
Store membrane preparations at -80°C until use.
Competition Radioligand Binding Assay Protocol
-
Prepare serial dilutions of this compound or the test compound in binding buffer.
-
In a 96-well plate or individual tubes, add the following components in a final volume of 250-500 µL:
-
Total Binding: Receptor preparation, radioligand (at a concentration close to its Kd), and binding buffer.
-
Non-specific Binding: Receptor preparation, radioligand, and a high concentration of an unlabeled ligand (e.g., 10 µM Naloxone).
-
Competitor Binding: Receptor preparation, radioligand, and varying concentrations of this compound or the test compound.
-
-
Incubate the reaction mixtures at a specified temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Signaling Pathway
The δ-opioid receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Caption: δ-Opioid receptor signaling pathway.
Experimental Workflow
The following diagram illustrates the key steps in a competition radioligand binding assay.
Caption: Competition radioligand binding assay workflow.
References
Application Notes and Protocols: Naltriben Mesylate for Studying Glioblastoma Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Introduction: Naltriben mesylate is a selective δ2-opioid receptor antagonist that has been identified as a potent activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1] In the context of glioblastoma (GBM), the most aggressive primary brain tumor, aberrant TRPM7 expression has been linked to tumor progression.[2][3] Naltriben has been shown to enhance glioblastoma cell migration and invasion by potentiating TRPM7 activity, leading to increased intracellular Ca2+ influx and activation of downstream signaling pathways.[2][4] These application notes provide a summary of the key findings and detailed protocols for utilizing this compound in the study of glioblastoma cell migration.
Data Presentation
Table 1: Effect of Naltriben on U87 Glioblastoma Cell Viability
| Treatment | Concentration (µM) | Duration (h) | Cell Viability (%) | p-value |
| Vehicle (0.1% DMSO) | - | 24 | 100 | - |
| Naltriben | 25 | 24 | ~85 | < 0.0001 |
| Naltriben | 50 | 24 | ~75 | < 0.0001 |
| Naltriben | 100 | 24 | ~65 | < 0.0001 |
Data adapted from Wong et al., 2017.
Table 2: Effect of Naltriben on U87 Glioblastoma Cell Migration (Wound Healing Assay)
| Treatment | Concentration (µM) | Time (h) | Wound Closure (%) | p-value |
| Vehicle (0.1% DMSO) | - | 4 | 21.2 ± 3.9 | < 0.01 |
| Naltriben | 50 | 4 | ~40 | < 0.01 |
| Vehicle (0.1% DMSO) | - | 8 | 27.7 ± 8.1 | < 0.01 |
| Naltriben | 50 | 8 | ~60 | < 0.01 |
| Vehicle (0.1% DMSO) | - | 12 | 44.3 ± 5.9 | < 0.01 |
| Naltriben | 50 | 12 | ~75 | < 0.01 |
Data adapted from Wong et al., 2017.
Table 3: Effect of Naltriben on U87 Glioblastoma Cell Invasion (Matrigel Invasion Assay)
| Treatment | Concentration (µM) | Duration (h) | Invading Cells (Count) | p-value |
| Vehicle (0.1% DMSO) | - | 12 | 89 ± 3 | < 0.01 |
| Naltriben | 50 | 12 | 127 ± 5 | < 0.01 |
Data adapted from Wong et al., 2017.
Table 4: Effect of Naltriben on Protein Expression in U87 Glioblastoma Cells
| Target Protein | Treatment (50 µM Naltriben, 24h) | Fold Change vs. Control | p-value |
| MMP-2 | Naltriben | ~2.56 | < 0.05 |
| p-ERK1/2 / t-ERK1/2 | Naltriben | Increased | < 0.05 |
| p-Akt / t-Akt | Naltriben | No significant change | > 0.05 |
Data adapted from Wong et al., 2017.
Signaling Pathway
The potentiation of TRPM7 channel activity by Naltriben in U87 glioblastoma cells enhances migration and invasion. This is likely mediated through the upregulation of MMP-2 protein expression and the activation of the MAPK/ERK signaling pathway.
Caption: Naltriben-induced signaling cascade in glioblastoma cells.
Experimental Protocols
Cell Culture
The human glioblastoma cell line U87 is used in these experiments. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration.
Workflow:
Caption: Workflow for the wound healing (scratch) assay.
Protocol:
-
Seed U87 cells in a 6-well plate and grow to confluence.
-
Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Wash with PBS to remove detached cells.
-
Add media containing either vehicle control (0.1% DMSO) or Naltriben (50 µM).
-
Capture images of the scratch at 0, 4, 8, and 12 hours.
-
Measure the width of the wound at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Matrigel Invasion Assay
This assay is used to evaluate the invasive potential of glioblastoma cells.
Workflow:
Caption: Workflow for the Matrigel invasion assay.
Protocol:
-
Use Corning BioCoat Matrigel invasion chambers with an 8.0 µm pore size.
-
Rehydrate the Matrigel inserts according to the manufacturer's instructions.
-
In the lower chamber, add media containing 10% FBS as a chemoattractant.
-
Seed U87 cells (e.g., 2.5 x 10^4 cells) in serum-free media into the upper chamber.
-
Treat the cells in the upper chamber with either vehicle control (0.1% DMSO) or Naltriben (50 µM).
-
Incubate for 12 hours.
-
Remove non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invading cells under a microscope.
Western Immunoblotting
This technique is used to detect changes in protein expression and signaling pathway activation.
Protocol:
-
Culture U87 cells and treat with Naltriben (50 µM) or vehicle for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-MMP-2, anti-p-ERK1/2, anti-t-ERK1/2, anti-p-Akt, anti-t-Akt, and anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.
-
Quantify band intensities and normalize to a loading control like β-actin.
Fura-2 Ca2+ Imaging
This method is used to measure intracellular calcium influx.
Protocol:
-
Seed U87 cells on glass coverslips.
-
Load the cells with Fura-2 AM (2 µM) in the dark for 30 minutes at room temperature.
-
Wash the cells to remove excess dye.
-
Mount the coverslip on a perfusion chamber of an inverted microscope equipped for ratiometric imaging.
-
Acquire baseline Fura-2 signals at alternating excitation wavelengths of 340 nm and 380 nm, with emission collected at ~510 nm.
-
Apply Naltriben to the cells and record the change in the 340/380 nm fluorescence ratio, which corresponds to changes in intracellular Ca2+ concentration.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the TRPM7-like currents in U87 cells.
Protocol:
-
Prepare U87 cells on coverslips suitable for electrophysiological recording.
-
Use a patch-clamp amplifier and data acquisition system.
-
The extracellular (bath) solution should contain appropriate physiological ion concentrations.
-
The intracellular (pipette) solution should contain (in mM): 145 CsMSF, 8 NaCl, 10 HEPES, 10 EGTA, with the pH adjusted to 7.2.
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage ramp protocol (e.g., -100 to +100 mV over 400 ms) to elicit TRPM7-like currents.
-
Record baseline currents and then perfuse the cells with Naltriben to observe its effect on the current amplitude.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. [PDF] Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells | Semantic Scholar [semanticscholar.org]
Application Notes: Naltriben Mesylate in Neuroscience Research
1. Introduction
Naltriben mesylate is a highly potent and selective antagonist for the delta-opioid receptor (δ-OR), a member of the G-protein-coupled receptor (GPCR) family.[1][2] It is an indispensable pharmacological tool for investigating the physiological and pathological roles of δ-opioid receptors in the central nervous system. Naltriben has been instrumental in differentiating between δ-opioid receptor subtypes, primarily the δ₁ and δ₂ subtypes, due to its preferential affinity.[1][3] Its applications in neuroscience research are extensive, covering studies on pain modulation (antinociception), addiction, reward pathways, and mood regulation.[3] It is important to note that while highly selective for δ-receptors, at high concentrations, Naltriben can exhibit agonist activity at kappa-opioid (κ-OR) receptors and noncompetitive antagonism at mu-opioid (µ-OR) receptors.
2. Mechanism of Action
Naltriben exerts its effects by competitively binding to δ-opioid receptors, with a notable selectivity for the δ₂ subtype. As an antagonist, it occupies the receptor's binding site without activating it. This action prevents endogenous opioid peptides, such as enkephalins and deltorphins, from binding to and stimulating the receptor. The δ-opioid receptor is typically coupled to an inhibitory G-protein (Gi/o). Agonist binding normally inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and modulation of ion channel activity. By blocking this initial binding step, Naltriben effectively inhibits the entire downstream signaling cascade, allowing researchers to isolate and study the functions of the δ-opioid system.
3. Quantitative Data
The selectivity and potency of this compound have been characterized in various in vitro and in vivo models. The following table summarizes key quantitative parameters.
| Parameter | Receptor Target | Value | Species/Tissue | Reference |
| Kᵢ (inhibition constant) | µ-Opioid Receptor | 19.79 ± 1.12 nM | Rat Cerebral Cortex | |
| Kᵢ (inhibition constant) | κ-Opioid Receptor | 82.75 ± 6.32 nM | Rat Cerebral Cortex | |
| Relative Potency | δ₂ vs δ₁ Subtype | 9.6- to 12.9-fold more potent than BNTX (δ₁ antagonist) | Mouse Brain (in vivo) | |
| Effective Dose (in vivo) | δ-OR Antagonism | 1 mg/kg (s.c.) | Rat | |
| Effective Dose (in vivo) | Reduction of Ethanol Responding | 0.9 - 4.0 mg/kg | Alcohol-Preferring Rats |
4. Applications in Neuroscience Research
-
Characterizing δ-Opioid Receptor Subtypes: Naltriben is a cornerstone tool for elucidating the distinct functions of δ₁ and δ₂ receptor subtypes in the brain and spinal cord.
-
Pain Research: It is frequently used to investigate the contribution of δ-opioid receptors, particularly at the spinal level, to the modulation of nociceptive (pain) signals.
-
Addiction and Reward: Studies have shown that Naltriben can selectively suppress the intake of alcohol in genetically selected alcohol-preferring rats. This suggests a critical role for the δ₂-opioid receptor in mediating the reinforcing effects of alcohol and makes Naltriben a valuable compound for studying the neurobiology of addiction.
-
In Vivo Receptor Mapping: When radiolabeled (e.g., [³H]naltriben), it can be used to visualize and quantify the density and distribution of δ-opioid receptors in different brain regions, such as the striatum and cortex, through autoradiography or in vivo imaging techniques.
Protocols
Protocol 1: In Vivo Assessment of Naltriben on Ethanol Self-Administration in Rats
This protocol is adapted from studies investigating the role of δ₂-opioid receptors in alcohol reinforcement.
Objective: To determine if δ₂-opioid receptor antagonism by Naltriben reduces motivated operant responding for ethanol.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Alcohol-preferring (P) rats, trained on an ethanol self-administration paradigm
-
Standard operant conditioning chambers equipped with two levers and liquid dippers
-
Ethanol (10% v/v) solution
-
Saccharin (or other palatable control) solution
Procedure:
-
Animal Habituation & Training:
-
Acclimate rats to the operant chambers.
-
Train rats on a concurrent fixed-ratio schedule (e.g., FR4 for ethanol, FR4 for saccharin) until a stable baseline of responding is achieved over several days.
-
-
Drug Preparation:
-
On the day of the experiment, dissolve this compound in sterile saline to the desired concentrations (e.g., to achieve doses of 0.5, 1.0, 2.0, and 4.0 mg/kg).
-
Prepare a vehicle control group using only sterile saline.
-
-
Administration:
-
Administer the prepared Naltriben solution or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Allow for a pre-treatment period (e.g., 15-30 minutes) before placing the animal in the operant chamber.
-
-
Operant Session:
-
Begin the 60-minute operant session.
-
Record the number of lever presses on both the ethanol-associated lever and the saccharin-associated lever. Also, record the number of rewards (liquid deliveries) earned for each.
-
-
Data Analysis:
-
Analyze the total number of rewards earned for ethanol and saccharin across different dose groups and compare them to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
A significant reduction in ethanol-maintained responding, without a corresponding decrease in saccharin responding, indicates a specific effect on alcohol reinforcement.
-
Protocol 2: In Vitro Competitive Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of Naltriben for the δ-opioid receptor in brain tissue.
Materials:
-
Brain tissue rich in δ-opioid receptors (e.g., mouse or rat striatum/cortex)
-
Radiolabeled δ-OR ligand (e.g., [³H]naltrindole)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Homogenizer and centrifuge
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation counter and scintillation fluid
-
96-well plates or microcentrifuge tubes
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the cell membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Binding Assay:
-
Set up the assay in tubes or a 96-well plate on ice. For each concentration of Naltriben, prepare triplicate wells.
-
Total Binding: Add buffer, a fixed concentration of [³H]naltrindole, and the membrane preparation.
-
Non-specific Binding (NSB): Add buffer, [³H]naltrindole, a high concentration of a non-radiolabeled δ-OR ligand (e.g., 10 µM naloxone or unlabeled naltrindole), and the membrane preparation.
-
Competitor Binding: Add buffer, [³H]naltrindole, varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M), and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester/filtration manifold.
-
Quickly wash each filter with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and allow them to sit for several hours.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Naltriben.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of Naltriben that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Structure of the δ-opioid receptor bound to naltrindole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben Mesylate in Scratch Wound Healing Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben mesylate is a selective antagonist of the δ2-opioid receptor and an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1] Emerging research has highlighted its role in modulating cell migration, a fundamental process in wound healing and cancer metastasis.[2] This document provides detailed application notes and protocols for utilizing this compound in scratch wound healing assays, a widely used in vitro method to study collective cell migration. The information presented here is synthesized from studies on glioblastoma cells, with additional context provided for its potential application in keratinocyte and fibroblast migration, key events in cutaneous wound repair.[3][4]
Mechanism of Action in Cell Migration
This compound has been shown to enhance cell migration and invasion by activating TRPM7 channels. This activation leads to a robust influx of Ca2+ into the cells. The subsequent increase in intracellular calcium concentration triggers downstream signaling cascades, notably the MAPK/ERK pathway. Activation of the MAPK/ERK pathway, but not the PI3K/Akt pathway, has been observed. This signaling cascade ultimately leads to the upregulation of proteins involved in extracellular matrix degradation, such as Matrix Metalloproteinase-2 (MMP-2), thereby facilitating cell movement and invasion.
Data Presentation: Quantitative Analysis of this compound in a Glioblastoma Scratch Wound Healing Assay
The following tables summarize the quantitative data from a study investigating the effect of 50 µM this compound on U87 glioblastoma cell migration in a scratch wound healing assay.
Table 1: Wound Closure Percentage in U87 Glioblastoma Cells
| Time (hours) | Control (Vehicle) | 50 µM this compound |
| 4 | 21.2 ± 3.9% | 49.1 ± 2.8% |
| 8 | 27.7 ± 8.1% | 92.6 ± 4.3% |
| 12 | 44.3 ± 5.9% | 98.7 ± 0.2% |
| (Data is presented as mean ± standard deviation, n=6-10) |
Table 2: Effect of this compound on Protein Expression in U87 Glioblastoma Cells
| Protein | Control (Vehicle) | 50 µM this compound | Fold Change |
| MMP-2/β-actin Ratio | 88.3 ± 28.2% | 226.6 ± 25.1% | ~2.57 |
| p-ERK1/2/t-ERK1/2 Ratio | 22.7 ± 5.2% | 57.8 ± 9.3% | ~2.55 |
| (Data is presented as mean ± standard deviation, n=3) |
Experimental Protocols
Protocol 1: Scratch Wound Healing Assay with U87 Glioblastoma Cells
This protocol is based on the methodology used to assess the effect of this compound on U87 glioblastoma cell migration.
Materials:
-
U87 glioblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
6-well tissue culture plates
-
This compound (stock solution in DMSO)
-
Vehicle control (0.1% DMSO in media)
-
Sterile 200 µL pipette tips
-
Phosphate Buffered Saline (PBS)
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed U87 cells in 6-well plates and culture until they form a confluent monolayer.
-
Scratch Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh media containing either 50 µM this compound or the vehicle control (0.1% DMSO).
-
Imaging: Immediately capture images of the scratch at 0 hours. Subsequently, capture images at 4, 8, and 12-hour time points. Ensure images are taken at the same position for each time point.
-
Data Analysis: Measure the width of the scratch at different points in each image. Calculate the percentage of wound closure at each time point relative to the initial scratch area at 0 hours.
Protocol 2: General Scratch Wound Healing Assay for Keratinocytes and Fibroblasts (Adaptable for this compound)
This protocol provides a general framework for studying the effect of this compound on keratinocyte and fibroblast migration. The delta-opioid receptor, a target of Naltriben, is known to play a role in the migration of these cell types.
Materials:
-
Human Epidermal Keratinocytes (HEKa) or primary dermal fibroblasts
-
Appropriate cell culture medium (e.g., Keratinocyte Growth Medium or Fibroblast Growth Medium)
-
24-well or 12-well tissue culture plates
-
This compound
-
Vehicle control
-
Sterile 1 mL or 200 µL pipette tips
-
PBS
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed keratinocytes or fibroblasts in 24-well or 12-well plates. For fibroblasts, a recommended density is 200,000 cells per well in a 12-well plate to achieve confluence the next day. For HEKa cells, 60,000 cells per well in a 24-well plate is suggested.
-
Serum Starvation (Optional): To ensure that wound closure is primarily due to migration and not proliferation, cells can be synchronized by replacing the growth medium with a basal medium (without growth factors or FBS) for 18-24 hours once they reach 90% confluency.
-
Scratch Creation: Create a scratch in the confluent monolayer using a sterile pipette tip. A cross-shaped scratch can also be made.
-
Washing: Gently wash the monolayer with PBS to remove dislodged cells.
-
Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Capture images at regular intervals (e.g., every 4-8 hours) until the scratch is closed (typically 24-48 hours).
-
Data Analysis: Quantify the wound area or width at each time point and calculate the rate of cell migration. ImageJ or other image analysis software can be used for this purpose.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in glioblastoma cell migration.
Caption: General experimental workflow for a scratch wound healing assay.
References
- 1. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of opioid receptors in migration and wound recovery in vitro in cultured human keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the δ-opioid receptor promotes cutaneous wound healing by affecting keratinocyte intercellular adhesion and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deletion of delta-opioid receptor in mice alters skin differentiation and delays wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben Mesylate Enhances Glioblastoma Cell Invasion: An Application Note and Protocol for Matrigel Invasion Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting a Matrigel invasion assay to evaluate the effect of Naltriben mesylate on cancer cell invasion. Naltriben, a selective δ2-opioid receptor antagonist and TRPM7 activator, has been shown to enhance the migratory and invasive properties of glioblastoma cells.[1] This protocol is specifically tailored for researchers investigating the mechanisms of cancer metastasis and the therapeutic potential of compounds targeting ion channels and associated signaling pathways. The provided methodology, data presentation, and pathway diagrams will facilitate the replication and adaptation of this assay for various cancer cell lines and research contexts.
Introduction
The invasion of cancer cells through the extracellular matrix (ECM) is a critical step in tumor metastasis. The Matrigel invasion assay is a widely used in vitro method to quantify the invasive potential of cells.[2] Matrigel, a basement membrane extract, provides a three-dimensional matrix that mimics the in vivo microenvironment, requiring cells to actively degrade the matrix to migrate through the pores of a transwell insert.[2]
This compound has been identified as a potentiator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a cation channel implicated in glioblastoma cell function. Activation of TRPM7 by Naltriben leads to increased Ca2+ influx, which in turn enhances glioblastoma cell migration and invasion. This effect is mediated through the upregulation of the MAPK/ERK signaling pathway and increased expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for ECM degradation. This application note provides a comprehensive protocol to study the pro-invasive effects of this compound using the Matrigel invasion assay, along with representative data and a depiction of the underlying signaling pathway.
Data Summary
The following table summarizes the quantitative data from a study investigating the effect of this compound on the invasion of U87 human glioblastoma cells.
| Treatment Group | Concentration | Incubation Time | Number of Invading Cells (Mean ± SEM) | Fold Change vs. Control | Statistical Significance (p-value) |
| Control (Vehicle) | 0.1% DMSO | 12 hours | 89 ± 3 | 1.0 | < 0.01 |
| Naltriben | 50 µM | 12 hours | 127 ± 5 | 1.43 | < 0.01 |
Data extracted from a study by Wong R, et al. (2017).
Experimental Protocol: Matrigel Invasion Assay
This protocol is adapted from studies utilizing this compound to assess cancer cell invasion.
Materials:
-
24-well cell culture plates with transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
This compound
-
Cell culture medium (e.g., DMEM for U87 cells)
-
Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 100% methanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet or Toluidine Blue)
-
Cotton swabs
-
Inverted microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute Matrigel with cold, serum-free medium to the desired concentration (e.g., 1:3).
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each transwell insert.
-
Incubate the plate at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture cells (e.g., U87 glioblastoma cells) to 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium.
-
Perform a cell count and adjust the cell suspension to a concentration of 2.5 x 10^4 cells/mL.
-
-
Treatment and Seeding:
-
Treat the cell suspension with either vehicle control (e.g., 0.1% DMSO) or the desired concentration of this compound (e.g., 50 µM) and incubate for a predetermined time (e.g., 24 hours prior to seeding).
-
Add 100 µL of the treated cell suspension to the upper chamber of the Matrigel-coated inserts.
-
-
Invasion:
-
Add 600 µL of complete medium (containing FBS as a chemoattractant) to the lower chamber of each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for an appropriate duration (e.g., 12-48 hours), depending on the cell type's invasive capacity.
-
-
Fixation and Staining:
-
After the incubation period, carefully remove the medium from the upper and lower chambers.
-
Using a cotton swab, gently remove the non-invaded cells from the upper surface of the insert membrane.
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution (e.g., 100% methanol) for 10-15 minutes.
-
Stain the fixed cells by immersing the inserts in a staining solution (e.g., Toluidine Blue or Crystal Violet) for 10-15 minutes.
-
Gently wash the inserts with PBS or distilled water to remove excess stain.
-
-
Quantification:
-
Allow the inserts to air dry completely.
-
Capture images of the stained, invaded cells on the lower surface of the membrane using an inverted microscope.
-
Quantify the number of invaded cells using image analysis software.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Matrigel invasion assay with Naltriben treatment.
Naltriben-Induced Cell Invasion Signaling Pathway
References
Application Note: Preparation of Naltriben Mesylate Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of Naltriben mesylate stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. Naltriben is a potent and selective antagonist of the δ₂-opioid receptor and an activator of the TRPM7 channel, making it a valuable tool in neuroscience and cancer research.[1][2][3]
Physicochemical Properties and Storage
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for accurate preparation of stock solutions and for ensuring the long-term stability of the compound.
| Property | Data | Source(s) |
| Molecular Formula | C₂₆H₂₅NO₄ • CH₃SO₃H | [4] |
| Molecular Weight | 511.6 g/mol | |
| Purity | ≥98% (HPLC) | |
| Appearance | A solid, off-white powder | |
| Solubility in DMSO | Soluble up to 50 mM with gentle warming. (e.g., 14 mg/mL at ~60 °C) | |
| Storage (Solid) | Store at -20°C, desiccated. Stable for ≥ 4 years. | |
| Storage (DMSO Stock) | Aliquot and store at -80°C for up to 6 months or at 4°C for up to 2 weeks. |
Safety and Handling Precautions
This compound should be considered hazardous until thoroughly investigated. Always consult the full Safety Data Sheet (SDS) from your supplier before use.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid ingestion, inhalation, and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Handle in a well-ventilated area or under a chemical fume hood.
-
First Aid (IF SWALLOWED): Immediately call a POISON CENTER or doctor. Rinse mouth.
-
First Aid (IF INHALED): Move the person to fresh air and keep them comfortable for breathing.
-
First Aid (Skin/Eye Contact): Take off contaminated clothing and rinse skin with water. For eye contact, rinse cautiously with water for several minutes.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO. Adjust calculations as needed for different volumes or concentrations.
Materials:
-
This compound powder (MW: 511.6 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Inert gas (e.g., Argon or Nitrogen) (optional, but recommended)
Procedure:
-
Calculate the Required Mass:
-
Use the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 1 mL × (1 L / 1000 mL) × 511.6 g/mol × (1000 mg / 1 g)
-
Mass (mg) = 5.12 mg
-
-
Weigh the Compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out approximately 5.12 mg of this compound powder into the tube. Record the exact mass.
-
-
Add Solvent:
-
Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
-
Dissolve the Compound:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gentle warming may be required. Place the tube in a water bath set to a maximum of 60°C for short intervals, vortexing between intervals until the solid is fully dissolved. Do not overheat.
-
For maximum stability, it is recommended to purge the solvent with an inert gas before adding it to the solid, and to purge the headspace of the vial before capping.
-
-
Storage and Use:
-
Once fully dissolved, the stock solution is ready for use.
-
For long-term storage, dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for up to 6 months. For short-term use, store at 4°C for up to two weeks.
-
Mechanism of Action: Signaling Pathway
This compound is a selective antagonist at the δ-opioid receptor (DOR), a G-protein coupled receptor (GPCR). The binding of an agonist (e.g., an endogenous enkephalin) to DOR typically activates an inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Naltriben blocks this process by competitively binding to the receptor, thereby preventing the agonist-mediated signaling cascade.
Caption: Naltriben blocks agonist binding to the δ-opioid receptor.
References
Naltriben Mesylate in Alcohol Dependence Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol dependence is a chronic relapsing disorder with significant societal and individual costs. The endogenous opioid system, particularly the delta-opioid receptor (DOR), has emerged as a key player in the reinforcing effects of alcohol and a promising target for therapeutic intervention. Naltriben mesylate, a selective antagonist for the delta-2 opioid receptor subtype, has been investigated in preclinical studies for its potential to reduce alcohol consumption. These application notes provide a detailed overview of the use of this compound in alcohol dependence research, including summaries of key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on alcohol consumption in animal models. These studies primarily utilized alcohol-preferring (P) rats, a selectively bred line that voluntarily consumes significant amounts of ethanol.
| Study | Animal Model | This compound Dose Range (mg/kg) | Effect on Ethanol-Maintained Responding | Administration Route |
| June et al. (1999), Psychopharmacology | Alcohol-preferring (P) rats | 0.60 - 4.0 | 44-76% reduction | Intraperitoneal (i.p.) |
Table 1: Summary of this compound's Efficacy in Reducing Alcohol Self-Administration.
| This compound Dose (mg/kg) | Mean Reduction in Ethanol-Maintained Responding (%) |
| 0.90 | ~44% |
| 1.2 | Not specified |
| 2.0 | Not specified |
| 3.0 | Not specified |
| 4.0 | ~76% |
Table 2: Dose-Dependent Effect of this compound on Ethanol-Maintained Responding in Alcohol-Preferring (P) Rats. Data extracted from June et al. (1999).
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in the study of alcohol dependence.
Protocol 1: Operant Alcohol Self-Administration in Alcohol-Preferring Rats
This protocol is adapted from methodologies used in studies investigating the effects of opioid antagonists on alcohol consumption.[1]
Objective: To assess the effect of this compound on the motivation to self-administer ethanol in alcohol-preferring (P) rats.
Materials:
-
Alcohol-preferring (P) rats (e.g., from Indiana University School of Medicine)
-
Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and cue lights
-
Ethanol (10% v/v solution)
-
Saccharin solution (for initial training)
-
This compound
-
Vehicle for this compound (e.g., sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Animal Habituation and Training:
-
House rats individually and provide ad libitum access to food and water.
-
Handle rats for several days to acclimate them to the experimenter.
-
Initiate operant conditioning training by placing rats in the chambers and training them to press a lever for a saccharin solution reward (sucrose-fading procedure). This involves gradually replacing the saccharin solution with an ethanol solution.
-
Once rats reliably self-administer the 10% ethanol solution, establish a stable baseline of responding on a fixed-ratio (FR) schedule of reinforcement (e.g., FR4, where four lever presses result in one reward delivery).
-
-
This compound Preparation and Administration:
-
Dissolve this compound in the appropriate vehicle to the desired concentrations (e.g., 0.60, 0.90, 1.2, 2.0, 3.0, and 4.0 mg/kg).
-
Administer the this compound solution or vehicle via intraperitoneal (i.p.) injection at a specific time point before the operant session (e.g., 30 minutes).
-
-
Operant Self-Administration Session:
-
Place the rats in the operant chambers for a timed session (e.g., 60 minutes).
-
Record the number of lever presses on the ethanol-associated lever and the control lever (if applicable).
-
The experimental design often employs a concurrent schedule where rats have simultaneous access to both an ethanol solution and a palatable non-drug reward (e.g., saccharin) on separate levers to assess the selectivity of the drug's effect.
-
-
Data Analysis:
-
Calculate the total number of ethanol rewards earned and the total volume of ethanol consumed.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the vehicle control.
-
Analyze the pattern of responding within the session to determine if the drug affects the initiation or maintenance of drinking.
-
Visualizations
Signaling Pathway
The reinforcing effects of alcohol are mediated, in part, by its ability to increase dopamine release in the nucleus accumbens, a key component of the brain's reward circuitry. Endogenous opioids, by acting on opioid receptors, modulate this dopamine release. Delta-2 opioid receptors are G-protein coupled receptors that are believed to couple to inhibitory G-proteins (Gi/o). Activation of these receptors is thought to facilitate the rewarding effects of alcohol. This compound, as a delta-2 opioid receptor antagonist, is hypothesized to block these effects.
Caption: Proposed signaling pathway of this compound in modulating alcohol reward.
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical study investigating the effects of this compound on alcohol self-administration.
Caption: Experimental workflow for operant alcohol self-administration studies.
Conclusion
This compound, as a selective delta-2 opioid receptor antagonist, shows promise in preclinical models of alcohol dependence by significantly reducing alcohol self-administration. The provided protocols and visualizations offer a framework for researchers to design and conduct further investigations into the therapeutic potential of naltriben and the role of the delta-2 opioid receptor in alcohol use disorder. Further research is warranted to fully elucidate the underlying mechanisms and to translate these preclinical findings to clinical populations.
References
Investigating the MAPK/ERK Pathway with Naltriben Mesylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a fundamental signaling cascade that governs a wide array of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of the MAPK/ERK pathway is a hallmark of many human diseases, most notably cancer, making it a critical target for therapeutic intervention. This document provides detailed application notes and experimental protocols for investigating the MAPK/ERK pathway using Naltriben mesylate, a versatile pharmacological tool.
Naltriben is primarily characterized as a potent and selective antagonist for the delta-opioid receptor (δ-opioid receptor), with particular selectivity for the δ2 subtype.[1][2][3][4] However, recent studies have unveiled a novel activity of Naltriben as a potent activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. This dual activity makes Naltriben a unique tool for dissecting complex signaling networks. This document will focus on its application in studying the MAPK/ERK pathway, primarily through its action on TRPM7, as demonstrated in glioblastoma models.
Mechanism of Action: this compound and MAPK/ERK Signaling
This compound's influence on the MAPK/ERK pathway is principally mediated through its activation of the TRPM7 channel, a ubiquitously expressed ion channel with a cytosolic kinase domain. Activation of TRPM7 by Naltriben leads to an influx of calcium ions (Ca2+), which acts as a crucial second messenger in numerous signaling cascades. This elevation in intracellular calcium can, through a series of downstream effectors, lead to the activation of the MAPK/ERK pathway.
The canonical MAPK/ERK pathway begins with the activation of a receptor tyrosine kinase (RTK) at the cell surface, leading to the sequential activation of RAS, RAF, MEK1/2, and finally ERK1/2. Activated (phosphorylated) ERK1/2 then translocates to the nucleus to regulate the activity of various transcription factors, thereby modulating gene expression and eliciting a cellular response. While the precise molecular links between TRPM7 activation and the canonical MAPK/ERK cascade are still under investigation, it is evident that Naltriben-induced TRPM7 activation results in a significant increase in the phosphorylation of ERK1/2, indicating pathway activation.
It is also important to consider Naltriben's role as a δ-opioid receptor antagonist. Opioid receptors, as G-protein coupled receptors (GPCRs), are known to modulate the MAPK/ERK pathway. The activation of δ-opioid receptors can lead to ERK phosphorylation through various mechanisms, including G-protein dependent and β-arrestin-dependent pathways. Therefore, when using Naltriben, it is crucial to consider the cellular context and the expression of both TRPM7 and δ-opioid receptors, as its net effect on the MAPK/ERK pathway may be a composite of its actions on both targets.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on cellular processes related to the MAPK/ERK pathway.
Table 1: Effect of this compound on ERK1/2 Phosphorylation in U87 Glioblastoma Cells
| Treatment | p-ERK1/2 / β-actin Ratio (Normalized to Control) | t-ERK1/2 / β-actin Ratio (Normalized to Control) | p-ERK1/2 / t-ERK1/2 Ratio (Normalized to Control) | Reference |
| Control (Vehicle) | 42.2 ± 7.7% | No significant change | 22.7 ± 5.2% | |
| Naltriben (50 µM) | 79.5 ± 8.9% | No significant change | 57.8 ± 9.3% |
Table 2: Functional Effects of this compound in U87 Glioblastoma Cells
| Assay | Parameter Measured | Treatment | Result | Reference |
| Scratch Wound Assay | Wound Closure (%) at 12h | Control | 44.3 ± 5.9% | |
| Naltriben (50 µM) | 98.7 ± 0.2% | |||
| Matrigel Invasion Assay | Number of Invading Cells at 12h | Control | 89 ± 3 | |
| Naltriben (50 µM) | 127 ± 5 | |||
| MTT Assay | Cell Viability | Naltriben (25-100 µM) for 24h | Dose-dependent reduction |
Table 3: Pharmacological Profile of Naltriben
| Parameter | Target | Value | Reference |
| EC50 | TRPM7 Channel Activation | ~20 µM | |
| Primary Target | δ2-opioid receptor | Antagonist |
Mandatory Visualization
References
Troubleshooting & Optimization
Naltriben mesylate solubility issues and solutions
Welcome to the technical support center for naltriben mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective antagonist for the δ-opioid receptor, with a particular selectivity for the δ2 subtype.[1][2] It is widely used in scientific research to study the role of these receptors in various physiological processes. In addition to its activity at the δ-opioid receptor, naltriben also functions as an activator of the transient receptor potential melastatin 7 (TRPM7) channel.[3][4] At higher concentrations, it may also exhibit agonist activity at κ-opioid receptors and act as a noncompetitive antagonist at μ-opioid receptors.[5]
Q2: I am having trouble dissolving this compound. What is the recommended solvent?
This compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).
Q3: What is the maximum concentration at which I can dissolve this compound in DMSO?
You can prepare stock solutions of this compound in DMSO up to 50 mM with gentle warming. Another source suggests a solubility of 14 mg/mL in DMSO at approximately 60°C.
Q4: How should I prepare a working solution in an aqueous buffer (e.g., PBS, cell culture medium) from my DMSO stock?
To minimize precipitation when diluting your DMSO stock solution into an aqueous buffer, it is crucial to add the stock solution to the aqueous buffer slowly and with constant mixing. It is also recommended to use a final DMSO concentration in your working solution that is as low as possible (ideally ≤0.1%) to avoid solvent effects on your experiment.
Q5: My this compound solution has precipitated after dilution in my aqueous buffer. What should I do?
If you observe precipitation, you can try to redissolve the compound by gentle warming and sonication. However, the best approach is to prepare a fresh working solution. To prevent this issue in the future, consider the following:
-
Decrease the final concentration: The solubility of this compound in aqueous buffers is low. Try using a lower final concentration in your experiment.
-
Increase the DMSO concentration slightly: While aiming for a low final DMSO concentration is ideal, a slight increase (e.g., to 0.5%) might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration.
-
Prepare the working solution fresh: Do not store diluted aqueous solutions of this compound for extended periods.
Q6: How should I store this compound?
Solid this compound should be stored desiccated at -20°C. Stock solutions in DMSO should also be stored at -20°C. Under these conditions, the compound is stable for at least four years.
Data Presentation
This compound Solubility
| Solvent | Concentration | Temperature | Notes |
| DMSO | Up to 50 mM | Gentle Warming | Recommended for stock solutions. |
| DMSO | 14 mg/mL | ~60 °C |
Molecular Weight of this compound: 511.59 g/mol
Experimental Protocols
Protocol for Preparing this compound Solutions
Objective: To prepare a stock solution of this compound in DMSO and a working solution in a physiological buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Physiological buffer (e.g., PBS, cell culture medium), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure for Preparing a 10 mM DMSO Stock Solution:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 511.59 g/mol * (1000 mg / 1 g) = 5.12 mg
-
-
Weigh the this compound: Carefully weigh out the calculated amount of this compound powder and place it in a sterile vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial (in this case, 1 mL).
-
Dissolve the compound: Vortex the solution until the powder is completely dissolved. If necessary, gently warm the solution in a water bath set to no higher than 60°C to aid dissolution.
-
Storage: Store the stock solution at -20°C.
Procedure for Preparing a 10 µM Working Solution in Physiological Buffer:
-
Pre-warm the physiological buffer: Warm your physiological buffer to the desired experimental temperature (e.g., 37°C).
-
Dilute the stock solution: While gently vortexing the pre-warmed buffer, slowly add the required volume of the 10 mM DMSO stock solution. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of buffer.
-
Inspect for precipitation: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the compound has precipitated.
-
Use immediately: It is recommended to use the working solution immediately after preparation.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound primarily acts as a selective antagonist of the δ-opioid receptor. Upon binding, it blocks the downstream signaling typically initiated by endogenous or exogenous agonists. Additionally, this compound activates the TRPM7 channel, leading to an influx of cations such as Ca²⁺ and Mg²⁺.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for investigating the effects of this compound in a cell-based assay.
Delta-Opioid Receptor Antagonism Signaling Pathway
As an antagonist, this compound blocks the canonical G-protein coupled signaling cascade of the δ-opioid receptor. This prevents the inhibition of adenylyl cyclase and the modulation of ion channels, thereby inhibiting the effects of opioid agonists.
TRPM7 Activation Signaling Pathway
Activation of the TRPM7 channel by this compound leads to an influx of cations, which can trigger various downstream signaling pathways, including the MAPK/ERK pathway.
References
Optimizing Naltriben Mesylate Concentration for In Vitro Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Naltriben mesylate in in vitro assays. Naltriben is a potent and highly selective antagonist for the delta-opioid receptor, particularly the δ2 subtype, making it a critical tool for studying opioid signaling and developing novel therapeutics.[1] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the delta-opioid receptor (δ-OR), with a particular preference for the δ2 subtype.[1][2] Its primary mechanism of action is to block the binding of endogenous and exogenous agonists to the δ-OR, thereby inhibiting the downstream signaling cascades initiated by receptor activation.
Q2: What are the common in vitro applications of this compound?
A2: this compound is widely used in in vitro studies to:
-
Characterize the pharmacology of δ-opioid receptors.
-
Differentiate between δ1 and δ2 opioid receptor subtypes.[1]
-
Investigate the role of δ-opioid receptors in various cellular processes.
-
Screen for and characterize novel δ-opioid receptor agonists and antagonists.
-
Explore its off-target effects, such as the activation of the TRPM7 channel, which has been linked to cell migration and invasion in cancer studies.[3]
Q3: What is the recommended starting concentration range for this compound in in vitro assays?
A3: The optimal concentration of this compound depends on the specific assay and cell type. Based on its binding affinity (Ki) for the δ-opioid receptor, a starting concentration range of 1 nM to 1 µM is generally recommended for functional antagonism studies. For competitive binding assays, a wider range of concentrations will be necessary to generate a complete inhibition curve.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the stock solution in DMSO is generally good, but it is advisable to use freshly prepared dilutions for experiments whenever possible.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound at various receptors and channels. This data is essential for designing experiments and interpreting results.
| Parameter | Receptor/Channel | Value | Assay System | Reference |
| Ki | δ-Opioid Receptor | 0.013 nM | CHO-DG44 cells expressing mouse δ2-opioid receptor | |
| Ki | µ-Opioid Receptor | 12 nM | COS-7 cells expressing rat µ-opioid receptor | |
| Ki | κ-Opioid Receptor | 13 nM | PC12 cells expressing mouse κ-opioid receptor | |
| EC50 | TRPM7 | 20.7 µM | HEK293 cells expressing mouse TRPM7 |
Experimental Protocols
Detailed methodologies for key in vitro assays involving this compound are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the δ-opioid receptor.
Materials:
-
Cell membranes expressing the δ-opioid receptor.
-
Radiolabeled δ-opioid receptor ligand (e.g., [³H]-Naltrindole).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Incubation: In a microplate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.
Materials:
-
Cell membranes expressing the δ-opioid receptor.
-
A δ-opioid receptor agonist (e.g., SNC80).
-
This compound.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (containing MgCl₂, NaCl, and EGTA).
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with the δ-opioid receptor agonist and varying concentrations of this compound in the presence of GDP.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate at 30°C to allow for [³⁵S]GTPγS binding.
-
Termination: Terminate the reaction by rapid filtration.
-
Washing and Counting: Wash the filters and measure the bound radioactivity as described for the binding assay.
-
Data Analysis: Determine the ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding and calculate the IC50 or Ke value through Schild analysis.
cAMP Inhibition Assay
This assay assesses the functional antagonism of this compound by measuring its ability to reverse agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Whole cells expressing the δ-opioid receptor.
-
A δ-opioid receptor agonist.
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Treatment: Treat the cells with the δ-opioid receptor agonist in the presence of varying concentrations of this compound.
-
Stimulation: Add forskolin to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Data Analysis: Determine the concentration-dependent reversal of agonist-induced cAMP inhibition by this compound to calculate its IC50 or Ke value.
Troubleshooting Guide
Issue: Poor solubility of this compound in aqueous buffers.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous assay buffers, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions to avoid solvent effects. Gentle warming may aid in the initial dissolution in DMSO.
Issue: High non-specific binding in radioligand binding assays.
-
Possible Causes & Solutions:
-
Suboptimal filter washing: Increase the number and volume of washes with ice-cold wash buffer.
-
Filter type: Ensure the use of appropriate glass fiber filters pre-soaked in a blocking agent like polyethyleneimine (PEI).
-
High radioligand concentration: Use a radioligand concentration close to its Kd value.
-
Issue: No or weak antagonist effect observed.
-
Possible Causes & Solutions:
-
Incorrect concentration range: Ensure the concentrations of this compound used are sufficient to antagonize the agonist. Refer to the provided Ki values to estimate an appropriate range.
-
Agonist concentration too high: In functional assays, a very high concentration of the agonist may overcome the competitive antagonism. Use an agonist concentration around its EC80 for Schild analysis.
-
Compound degradation: Ensure the stock solution has been stored properly and use freshly prepared dilutions.
-
Issue: Unexpected agonist activity at high concentrations.
-
Explanation: Naltriben has been reported to act as a κ-opioid agonist at high doses. If your cellular system expresses κ-opioid receptors, this could lead to off-target effects at high micromolar concentrations of Naltriben. It is crucial to use the lowest effective concentration to maintain selectivity for the δ-opioid receptor.
Visualizing Key Processes
To aid in the understanding of the experimental procedures and underlying biological mechanisms, the following diagrams have been generated using Graphviz (DOT language).
References
Naltriben Mesylate Off-Target Effects: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers investigating the off-target effects of naltriben mesylate, a selective δ-opioid receptor antagonist, on µ-opioid (MOR) and κ-opioid (KOR) receptors. Accurate characterization of these off-target interactions is critical for the precise interpretation of experimental results and the development of selective therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound on µ and κ-opioid receptors?
A1: While naltriben is primarily a potent and selective antagonist for the δ-opioid receptor, studies have revealed its interaction with µ and κ-opioid receptors, particularly at higher concentrations. Evidence suggests that naltriben can act as a noncompetitive antagonist at µ-opioid receptors and as an agonist at κ-opioid receptors.[1]
Q2: What are the binding affinities (Ki) of naltriben for µ and κ-opioid receptors?
A2: Radioligand binding assays have demonstrated that naltriben can displace ligands from µ and κ-opioid receptors. In rat cerebral cortex membranes, naltriben displaced the specific binding of the µ-opioid agonist [3H]DAMGO with a Ki value of 19.79 ± 1.12 nM.[1] The binding affinity for κ-receptors was shown by the inhibition of [3H]diprenorphine binding with a Ki value of 82.75 ± 6.32 nM in the presence of µ and δ-receptor ligands.[1]
Q3: How does naltriben functionally affect µ and κ-opioid receptors?
A3: Functionally, naltriben (30 nM) has been shown to shift the dose-response curve of the µ-opioid agonist DAMGO to the right and reduce its maximal effect, indicating noncompetitive antagonism.[1] At concentrations above 100 nM, naltriben can inhibit high K+-stimulated norepinephrine release, an effect that is attenuated by a high concentration of the general opioid antagonist naloxone and the κ-agonist bremazocine, suggesting κ-opioid receptor agonism.[1] Studies in rats have also suggested that high doses of naltriben exhibit κ-receptor agonist-like activity.
Q4: I am observing high non-specific binding in my radioligand binding assay. What could be the cause and how can I troubleshoot it?
A4: High non-specific binding (NSB) is a common issue that can obscure your specific binding signal. Potential causes and troubleshooting steps are outlined in the troubleshooting guide below. Key strategies include optimizing the radioligand concentration, increasing wash steps, and pre-treating filters with polyethyleneimine (PEI).
Q5: My signal-to-noise ratio in my functional assay (e.g., cAMP or GTPγS) is low. How can I improve it?
A5: A low signal-to-noise ratio can make it difficult to obtain reliable data. This can be due to issues with reagents, assay conditions, or the receptor preparation itself. The troubleshooting guide below provides detailed steps to address this, such as verifying receptor and ligand integrity and optimizing incubation time and temperature.
Quantitative Data Summary
The following tables summarize the binding affinity and functional parameters of naltriben at µ and κ-opioid receptors based on available literature.
Table 1: Naltriben Binding Affinity (Ki) at Opioid Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| µ-Opioid | [3H]DAMGO | Rat Cortex Membranes | 19.79 ± 1.12 | |
| κ-Opioid | [3H]Diprenorphine | Rat Cortex Membranes | 82.75 ± 6.32 |
Table 2: Naltriben Functional Activity at Opioid Receptors
| Receptor Subtype | Assay | Effect | Concentration | Reference |
| µ-Opioid | Norepinephrine Release | Noncompetitive Antagonist | 30 nM | |
| κ-Opioid | Norepinephrine Release | Agonist | >100 nM |
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure robust and reproducible results.
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of naltriben at µ and κ-opioid receptors.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human µ-opioid or κ-opioid receptor.
-
Radioligand: [³H]DAMGO (for µ-opioid receptor) or [³H]U69,593 (for κ-opioid receptor).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Naloxone.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, glass fiber filters (pre-soaked in 0.5% PEI), cell harvester, scintillation vials, scintillation cocktail, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 10 µM Naloxone (for non-specific binding) or varying concentrations of naltriben.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 value for naltriben. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation by an agonist.
Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
Reagents: [³⁵S]GTPγS, GDP, a reference agonist (e.g., DAMGO for MOR), and naltriben.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Equipment: 96-well plates, filter plates, and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the binding assay.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
Varying concentrations of naltriben or the reference agonist.
-
Cell membranes (10-20 µg of protein).
-
GDP (final concentration 10-30 µM).
-
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration ~0.1 nM) to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through a filter plate.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS.
-
Data Analysis: Plot the stimulated binding (as a percentage over basal) against the log concentration of the agonist to determine the EC50 and Emax.
cAMP Inhibition Assay
This assay quantifies the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled opioid receptors.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the opioid receptor of interest.
-
Reagents: Forskolin, IBMX (a phosphodiesterase inhibitor), reference agonist, naltriben, and a cAMP detection kit (e.g., HTRF-based).
-
Equipment: 96- or 384-well plates and a plate reader compatible with the detection kit.
Procedure:
-
Cell Seeding: Seed cells into plates and allow them to adhere overnight.
-
Assay Protocol:
-
Pre-treat cells with varying concentrations of naltriben or the reference agonist.
-
Stimulate the cells with forskolin to induce cAMP production.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using the detection kit.
-
Data Analysis: Generate concentration-response curves by plotting the cAMP levels against the logarithm of the agonist concentration to determine EC50 and Emax values.
Visualizations
Opioid Receptor Signaling Pathway
Caption: Simplified opioid receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Troubleshooting Logic for High Non-Specific Binding
Caption: Troubleshooting logic for high non-specific binding.
References
Interpreting unexpected results with Naltriben mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Naltriben mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Naltriben is primarily characterized as a potent and selective antagonist for the delta-opioid receptor (δ-opioid receptor), with a particular selectivity for the delta-2 (δ₂) subtype.[1][2][3] It is often used in research to differentiate between the δ₁ and δ₂ opioid receptor subtypes.[1]
Q2: I'm observing an effect that is not consistent with δ₂-opioid receptor antagonism. What could be the cause?
Several factors could contribute to unexpected results with Naltriben. These include off-target effects, dose-dependent changes in receptor activity, and species-specific differences. At high concentrations, Naltriben can act as a kappa-opioid (κ-opioid) agonist and a noncompetitive mu-opioid (μ-opioid) antagonist.[1] Additionally, Naltriben has been identified as an activator of the TRPM7 channel, which can influence cellular processes like migration and invasion, particularly in cancer cells.
Q3: Are there known differences in Naltriben's effects between animal models?
Yes, the selectivity and effects of Naltriben can differ between species. For instance, while it shows selectivity for the δ₂ receptor in mice, its selectivity may not be as pronounced after subcutaneous administration in rats. Researchers should carefully consider the species used in their experimental design.
Q4: Can the experimental protocol influence the observed effects of Naltriben?
Absolutely. The route of administration, the specific agonist being antagonized, and the dosage of Naltriben can all impact the experimental outcome. For example, its antagonist activity against δ₁ and δ₂ receptor agonists can be equivalent at certain doses, suggesting a loss of selectivity under those conditions.
Troubleshooting Guide
This guide addresses specific unexpected outcomes in a question-and-answer format.
Issue 1: Naltriben is producing an agonistic effect, not an antagonistic one.
Potential Cause: At high doses, Naltriben can exhibit agonist activity at κ-opioid receptors.
Troubleshooting Steps:
-
Review Dosage: Compare the concentration of Naltriben used in your experiment to the binding affinity data in the table below. If you are using a high concentration, consider performing a dose-response curve to determine if a lower concentration can achieve δ₂ antagonism without κ-opioid agonism.
-
Use a Selective κ-Opioid Antagonist: To confirm if the observed effect is mediated by κ-opioid receptors, co-administer a selective κ-opioid antagonist, such as nor-Binaltorphimine (nor-BNI). If the unexpected agonistic effect is blocked, it is likely due to Naltriben's off-target activity at the κ-opioid receptor.
Issue 2: The antagonistic effect of Naltriben is not specific to the δ₂-opioid receptor.
Potential Cause: Naltriben can act as a noncompetitive antagonist at μ-opioid receptors and may not maintain its δ₂ selectivity in all species or at all doses.
Troubleshooting Steps:
-
Assess μ-Opioid Receptor Involvement: To test for off-target effects at the μ-opioid receptor, use a selective μ-opioid agonist like DAMGO. If Naltriben antagonizes the effect of DAMGO, it indicates a lack of selectivity in your experimental system.
-
Confirm δ₂-Receptor Specificity in your Model: The regional distribution and subtype selectivity of δ-opioid receptors can vary. It is crucial to validate the presence and functional activity of δ₂ receptors in your specific tissue or cell line.
-
Re-evaluate Selectivity in Rats: Be aware that after subcutaneous administration in rats, Naltriben may antagonize δ₁ and δ₂ receptor agonists to a similar extent, indicating a loss of selectivity.
Issue 3: Naltriben is causing changes in cell migration, invasion, or calcium signaling unrelated to opioid receptors.
Potential Cause: Naltriben is a known activator of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. Activation of TRPM7 can lead to an influx of calcium and other cations, influencing various cellular processes, including migration and invasion in glioblastoma cells. It may also promote an anti-inflammatory M2 phenotype in macrophages, potentially affecting the tumor microenvironment.
Troubleshooting Steps:
-
Investigate TRPM7 Activation: Measure intracellular calcium levels following Naltriben application. A robust and sustained increase in intracellular calcium could indicate TRPM7 activation.
-
Use a TRPM7 Inhibitor: To confirm that the observed effects are mediated by TRPM7, use a known TRPM7 inhibitor, such as NS8593 or FTY720, in conjunction with Naltriben. If the inhibitor blocks the Naltriben-induced effects, it points to TRPM7 as the mediator.
-
Evaluate Downstream Signaling: Naltriben-induced TRPM7 activation has been shown to enhance the MAPK/ERK signaling pathway. Assess the phosphorylation status of ERK1/2 to see if this pathway is activated in your system.
Data Presentation
Table 1: Binding Affinity (Ki) of Naltriben at Opioid Receptors
| Receptor Subtype | Ki (nM) | Species | Reference |
| μ-opioid (DAMGO binding) | 19.79 ± 1.12 | Rat (cortex membranes) | |
| κ₂-opioid (DIP binding) | 82.75 ± 6.32 | Rat (cortex membranes) |
Note: This table summarizes available quantitative data from the search results. Further literature review is recommended for more comprehensive binding affinity data across different species and tissues.
Experimental Protocols
Protocol 1: Assessing Opioid Receptor Selectivity of Naltriben
This protocol is adapted from studies investigating the selectivity of Naltriben.
Objective: To determine if Naltriben is acting as a selective δ-opioid antagonist in a rat model.
Materials:
-
This compound
-
δ₂-opioid receptor agonist (e.g., [D-Ala²,Glu⁴]deltorphin - DELT)
-
δ₁-opioid receptor agonist (e.g., [D-Pen²,D-Pen⁵]enkephalin - DPDPE)
-
μ-opioid receptor agonist (e.g., [D-Ala²,MePhe⁴,Gly-ol⁵]enkephalin - DAMGO)
-
Experimental animals (rats)
-
Method for assessing the biological response (e.g., tail-flick latency for analgesia)
Procedure:
-
Establish baseline measurements for the biological response in the absence of any drugs.
-
Administer the selective agonists (DELT, DPDPE, DAMGO) individually and determine the dose that produces a significant effect.
-
In separate groups of animals, pretreat with Naltriben (e.g., 1 mg/kg, s.c.) 5 minutes before administering one of the selective agonists.
-
Measure the biological response and compare it to the response with the agonist alone.
-
Interpretation: If Naltriben antagonizes the effect of DELT and DPDPE but not DAMGO, it is acting as a selective δ-opioid antagonist. If it antagonizes all three, it is not selective in this model.
Protocol 2: Investigating TRPM7-Mediated Effects of Naltriben
This protocol is based on studies of Naltriben's effect on glioblastoma cells.
Objective: To determine if Naltriben-induced changes in cell behavior are mediated by TRPM7 activation.
Materials:
-
This compound
-
Cell line of interest (e.g., U87 glioblastoma cells)
-
TRPM7 inhibitor (e.g., NS8593)
-
Calcium imaging dye (e.g., Fura-2)
-
Equipment for cell migration/invasion assays (e.g., scratch wound assay, Matrigel invasion chambers)
-
Reagents for Western blotting (e.g., antibodies for p-ERK1/2 and total ERK1/2)
Procedure:
-
Calcium Imaging:
-
Load cells with a calcium-sensitive dye.
-
Establish a baseline fluorescence reading.
-
Perfuse the cells with Naltriben (e.g., 50 μM) and record changes in intracellular calcium.
-
In a separate experiment, pre-incubate cells with a TRPM7 inhibitor before adding Naltriben to see if the calcium influx is blocked.
-
-
Cell Migration/Invasion Assay:
-
Perform a scratch wound assay or a Matrigel invasion assay.
-
Treat cells with Naltriben, a vehicle control, and Naltriben plus a TRPM7 inhibitor.
-
Quantify cell migration or invasion after a set time period (e.g., 24 hours).
-
-
Western Blotting:
-
Treat cells with Naltriben for a specified time.
-
Lyse the cells and perform Western blotting for key signaling proteins, such as phosphorylated ERK1/2 and total ERK1/2.
-
-
Interpretation: If Naltriben induces calcium influx, promotes migration/invasion, and activates ERK signaling, and these effects are blocked by a TRPM7 inhibitor, it strongly suggests that the observed phenotype is mediated by TRPM7.
Visualizations
Caption: Naltriben's primary and off-target signaling pathways.
Caption: A logical workflow for troubleshooting unexpected Naltriben results.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize Naltriben mesylate off-target activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Naltriben mesylate, focusing on minimizing its off-target activities.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to this compound's off-target effects.
Q1: I am observing effects in my experiment that are inconsistent with selective δ-opioid receptor antagonism. What could be the cause?
A1: this compound, while a potent δ-opioid receptor antagonist, is known to exhibit off-target activities, particularly at higher concentrations. These effects can include:
-
TRPM7 Channel Activation: Naltriben can act as an activator of the TRPM7 ion channel, which can influence intracellular calcium levels and affect processes like cell migration and invasion, especially in cancer cell lines like glioblastoma.[1]
-
κ-Opioid Receptor (KOR) Agonism: At high doses, Naltriben can act as a κ-opioid receptor agonist.[2] This can lead to a different pharmacological profile than expected from a pure δ-opioid antagonist.
-
µ-Opioid Receptor (MOR) Antagonism: Naltriben can also act as a noncompetitive antagonist at µ-opioid receptors.[3]
To troubleshoot, consider the following:
-
Concentration: Are you using the lowest effective concentration of this compound to achieve δ-opioid receptor antagonism? Refer to the binding affinity data below to guide your concentration selection.
-
Cell Type: The expression levels of off-target receptors (TRPM7, KOR, MOR) in your specific cell line or tissue model can influence the observed effects.
-
Controls: Include appropriate controls to dissect the on-target versus off-target effects. For example, use a selective TRPM7 inhibitor or a general opioid antagonist like naloxone to see if the unexpected effects are blocked.[3]
Q2: How can I confirm that the observed effects in my experiment are due to δ-opioid receptor antagonism and not off-target activities?
A2: To confirm on-target activity, you can perform the following experiments:
-
Competition Binding Assays: Use a selective δ-opioid receptor agonist to compete with this compound. A shift in the dose-response curve of the agonist in the presence of Naltriben would indicate on-target antagonism.
-
Use of a Structurally Unrelated Antagonist: Compare the effects of Naltriben with another selective δ-opioid receptor antagonist that has a different chemical structure and potentially a different off-target profile.
-
Knockdown/Knockout Models: If available, use cell lines or animal models where the δ-opioid receptor has been knocked down or knocked out. The effects of this compound should be absent or significantly reduced in these models if they are on-target.
Q3: What is the recommended concentration range for this compound to maintain selectivity for the δ-opioid receptor?
A3: To maintain selectivity, it is crucial to use this compound at concentrations as close to its Ki for the δ-opioid receptor as possible, while still achieving the desired biological effect. Based on available data, Naltriben has a very high affinity for δ-opioid receptors (in the nanomolar or even sub-nanomolar range).[4] Its affinity for µ and κ-opioid receptors is significantly lower (in the nanomolar range), and its activation of TRPM7 occurs at micromolar concentrations. Therefore, using Naltriben in the low nanomolar range is recommended to minimize off-target opioid receptor activity and TRPM7 activation. However, the optimal concentration will be experiment-dependent.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and effective concentrations (EC50) of this compound for its on-target and known off-target receptors. This data can help in designing experiments to maximize on-target activity and minimize off-target effects.
| Target Receptor | Action | Ki (Inhibition Constant) | EC50 (Half-maximal Effective Concentration) | Reference |
| δ₂-Opioid Receptor | Inverse Agonist | 0.013 nM | - | |
| µ-Opioid Receptor | Noncompetitive Antagonist | 12 nM / 19.79 ± 1.12 nM | - | |
| κ-Opioid Receptor | Agonist (at high doses) | 13 nM / 82.75 ± 6.32 nM | - | |
| TRPM7 Channel | Activator | - | ~20 µM / 20.7 µM |
Experimental Protocols
Opioid Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for δ, µ, and κ-opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (δ, µ, or κ).
-
Radioligand specific for the receptor:
-
δ-opioid receptor: [³H]-Naltrindole
-
µ-opioid receptor: [³H]-DAMGO
-
κ-opioid receptor: [³H]-U69,593
-
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM Naloxone).
-
96-well filter plates.
-
Cell harvester.
-
Scintillation fluid and counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding with a range of this compound concentrations.
-
Reaction Mixture: To each well, add the following in order:
-
Binding buffer.
-
Cell membranes (typically 10-50 µg protein per well).
-
For non-specific binding wells, add 10 µM Naloxone.
-
For competition wells, add varying concentrations of this compound.
-
Initiate the binding reaction by adding the radioligand at a concentration near its Kd.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
TRPM7 Channel Activity Assay (Calcium Imaging)
This protocol assesses the ability of this compound to activate TRPM7 channels by measuring changes in intracellular calcium concentration.
Materials:
-
Cells expressing TRPM7 channels (e.g., HEK293 cells overexpressing TRPM7 or glioblastoma cell lines with endogenous expression).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
This compound stock solution.
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Fluorescence microscope or plate reader capable of ratiometric calcium imaging.
Procedure:
-
Cell Plating: Plate the cells on glass coverslips or in a 96-well plate suitable for fluorescence imaging.
-
Dye Loading: Incubate the cells with Fura-2 AM in physiological salt solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh physiological salt solution to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) before adding this compound.
-
Naltriben Application: Add varying concentrations of this compound to the cells and continuously record the fluorescence ratio.
-
Data Analysis: Calculate the change in the fluorescence ratio over time. An increase in the ratio indicates an influx of calcium and activation of TRPM7 channels. Plot the peak change in fluorescence ratio against the log concentration of this compound to determine the EC50.
Visualizations
Signaling Pathways
Caption: δ-Opioid Receptor Signaling Antagonism by Naltriben.
Caption: Off-Target TRPM7 Channel Activation by Naltriben.
Experimental Workflow
Caption: Workflow for Investigating Naltriben Off-Target Activity.
References
- 1. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Naltriben mesylate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Naltriben mesylate, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C.[1] Some suppliers suggest that for short-term storage, it can be kept at room temperature in a desiccated state.[2]
Q2: What is the shelf life of this compound?
A2: When stored properly at -20°C, this compound is stable for at least four years.
Q3: How should I dissolve this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). Gentle warming to approximately 60°C can aid in its dissolution in DMSO. One supplier suggests a solubility of up to 50 mM in DMSO with gentle warming.
Q4: Is this compound stable in solution?
Q5: What should I do if the compound precipitates out of solution?
A5: Precipitation can occur if the solvent's capacity is exceeded or if the solution is introduced into an aqueous buffer in which the compound is less soluble. If precipitation occurs in your stock solution, gentle warming may help redissolve the compound. When diluting into aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation.
Data Summary
Storage and Stability
| Parameter | Condition | Duration | Source |
| Storage Temperature (Solid) | -20°C | Long-term (≥ 4 years) | |
| Room Temperature (desiccated) | Short-term | ||
| Stability (Solid) | Stored at -20°C | ≥ 4 years |
Solubility
| Solvent | Concentration | Conditions | Source |
| DMSO | Up to 50 mM | With gentle warming | |
| 14 mg/mL | at ~60 °C | ||
| Soluble | - |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Compound | Insufficient solvent or low temperature. | Increase the volume of DMSO. Gentle warming (up to 60°C) can also be applied. Ensure the compound is vortexed thoroughly. |
| Precipitation in Aqueous Buffer | Low solubility of this compound in aqueous solutions. | Decrease the final concentration of this compound. Increase the percentage of organic co-solvent (e.g., DMSO) if your experiment allows. Prepare the final dilution immediately before use. |
| Inconsistent Experimental Results | Degradation of the compound in solution due to improper storage or multiple freeze-thaw cycles. | Prepare fresh solutions for each experiment. If a stock solution must be stored, aliquot it into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. |
| No Biological Activity Observed | Incorrect compound handling leading to degradation. Inactive batch of the compound. | Always handle the compound as per the recommended storage and solubility guidelines. Verify the biological activity of a new batch in a well-established positive control experiment. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially for cell-based assays.
-
Weighing: Carefully weigh the desired amount of solid this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution and, if necessary, gently warm it in a water bath at a temperature not exceeding 60°C until the compound is fully dissolved.
-
Storage: If not for immediate use, aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C.
Visual Guides
Caption: Workflow for handling this compound.
Caption: Troubleshooting inconsistent experimental results.
References
Technical Support Center: Naltriben Mesylate in Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Naltriben mesylate in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound has a dual mechanism of action. It is primarily known as a potent and selective antagonist for the delta-2 (δ2) opioid receptor.[1][2] Additionally, it functions as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, which is involved in calcium and magnesium homeostasis.[3][4]
Q2: I am not seeing a decrease in cell viability with this compound in my MTT assay. Is this expected?
This is a plausible outcome, particularly with short incubation times. Research on glioblastoma cell lines has shown that this compound did not significantly affect cell viability or proliferation when assessed by MTT assays.[5] However, prolonged treatment (e.g., 24 hours) has been reported to be cytotoxic, likely due to sustained calcium influx through TRPM7 channels. The effect of this compound on cell viability is therefore dependent on the cell type, concentration, and duration of exposure.
Q3: At what concentrations should I test this compound for effects on cell viability?
The optimal concentration of this compound will vary depending on the cell line and the specific research question. For its activity as a TRPM7 activator, the EC50 has been reported to be approximately 20 µM. It is advisable to perform a dose-response experiment to determine the optimal concentration range for your specific cell line. A typical starting range could be from 1 µM to 100 µM.
Q4: What are the potential off-target effects of this compound that could influence my cell viability results?
At high concentrations, Naltriben has been reported to act as a kappa-opioid agonist, which could lead to unintended biological effects. It is crucial to consider this when interpreting results at higher concentration ranges.
Q5: What is the recommended solvent and storage for this compound?
This compound is soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell viability assays.
Problem 1: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before and during plating. Use reverse pipetting techniques for accurate cell dispensing. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium. |
| Incomplete Dissolution of this compound | Ensure the compound is fully dissolved in DMSO before further dilution in culture medium. Gentle warming may be necessary. |
| Pipetting Errors | Calibrate pipettes regularly and use new tips for each replicate and dilution. |
Problem 2: Unexpected or inconsistent dose-response curve.
| Possible Cause | Recommended Solution |
| Compound Instability in Culture Medium | The stability of this compound in cell culture medium over long incubation periods is not well-documented. Consider reducing the incubation time or refreshing the medium with the compound for longer experiments. |
| Interaction with Assay Reagents | Some compounds can directly interact with viability assay reagents (e.g., MTT, resazurin), leading to false results. Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. |
| Cell Line Specific Effects | The response to this compound can be highly cell-type dependent due to varying expression levels of δ-opioid receptors and TRPM7 channels. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (cells treated with the same concentration of DMSO without the drug). |
Problem 3: No effect on cell viability observed.
| Possible Cause | Recommended Solution |
| Short Incubation Time | As mentioned, cytotoxic effects of this compound may only be apparent after prolonged exposure. Consider extending the incubation time (e.g., 24, 48, 72 hours). |
| Sub-optimal Concentration Range | The effective concentration may be higher than what was tested. Perform a wider dose-response study. |
| Cell Line Resistance | The cell line may lack the necessary targets (δ2-opioid receptors or TRPM7) or have compensatory mechanisms that mitigate the effects of this compound. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Alternative Viability Assays
If you suspect interference with the MTT assay, consider using an alternative method based on a different principle.
| Assay | Principle | Advantages |
| Resazurin (AlamarBlue) Assay | Measures the reduction of resazurin to the fluorescent resorufin by metabolically active cells. | Less toxic to cells than MTT, allowing for longer-term studies. |
| ATP-Based Assays (e.g., CellTiter-Glo) | Quantifies ATP, an indicator of metabolically active cells, through a luciferase-based reaction. | Highly sensitive and has a broad linear range. |
| Trypan Blue Exclusion Assay | A dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Simple, rapid, and provides a direct count of viable and non-viable cells. |
Signaling Pathways and Workflows
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.quartzy.com [blog.quartzy.com]
- 4. researchgate.net [researchgate.net]
- 5. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
Avoiding Naltriben mesylate precipitation in media
Welcome to the technical support center for Naltriben mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a specific focus on preventing and troubleshooting precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective δ-opioid receptor antagonist, with a particular selectivity for the δ2 subtype.[1] It is commonly used in neuroscience research to study the role of delta-opioid receptors in various physiological and pathological processes. Additionally, it has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, which is involved in calcium and magnesium homeostasis and can influence cellular processes like migration and invasion.[2][3][4]
Q2: What are the common visual indicators of this compound precipitation in my cell culture medium?
Precipitation of this compound can manifest in several ways. You might observe:
-
A cloudy or hazy appearance in the culture medium.
-
The formation of fine, visible particles, which may appear as a film on the culture vessel surface.
-
Larger crystals that can be seen by the naked eye or under a microscope.
It is crucial to distinguish precipitation from microbial contamination. Contamination often leads to a rapid change in the medium's pH (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms under high magnification.
Q3: Why does this compound precipitate when I add it to my cell culture medium?
The precipitation of this compound, like many small molecules, is often due to its limited solubility in aqueous solutions like cell culture media. The primary causes include:
-
Solvent Shock: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. When this concentrated stock is rapidly diluted into the aqueous environment of the culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.
-
Exceeding Solubility Limit: Every compound has a maximum solubility in a given medium. If the final concentration of this compound in your experiment exceeds this limit, it will precipitate.
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. Components like calcium and phosphate ions can sometimes interact with the compound to form insoluble complexes.
-
Temperature and pH Fluctuations: Changes in temperature (e.g., moving media from cold storage to a 37°C incubator) and pH shifts due to cell metabolism can also affect the solubility of this compound.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound precipitation issues.
Issue: I observed precipitation after adding this compound to my cell culture medium.
Step 1: Review Your Stock Solution Preparation
-
Solvent Choice: Ensure you are using high-quality, sterile DMSO to prepare your stock solution.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM). This allows for smaller volumes to be added to your media, minimizing the final DMSO concentration.
-
Dissolution: Ensure the this compound is fully dissolved in the DMSO. Gentle warming (up to 60°C) can aid dissolution. Vortexing is also recommended.
Step 2: Optimize the Dilution Protocol
-
Serial Dilutions: Avoid adding the highly concentrated DMSO stock directly to your final volume of media. Instead, perform one or more intermediate dilution steps in pre-warmed (37°C) media.
-
Mixing Technique: When diluting, add the this compound solution drop-wise to the media while gently swirling or vortexing. This gradual introduction helps to avoid localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and certainly no higher than 1%. A final concentration of 0.1% DMSO is often well-tolerated by many cell lines.
Step 3: Evaluate Media and Experimental Conditions
-
Media Temperature: Always pre-warm your cell culture medium to 37°C before adding the this compound solution.
-
pH Stability: If you suspect pH shifts are contributing to precipitation, consider using a medium buffered with HEPES to maintain a more stable pH.
-
Serum Content: The presence of serum proteins can sometimes help to stabilize compounds in solution. If you are using a serum-free medium, you may encounter more solubility challenges.
Step 4: Perform a Solubility Test
If precipitation persists, it is advisable to determine the kinetic solubility of this compound in your specific cell culture medium. This can be done by preparing a series of dilutions and visually or spectrophotometrically assessing for precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, cell culture grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the this compound powder and add it to a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, gently warm the solution to 37-60°C to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Protocol 2: Dilution of this compound for Cell Culture Experiments
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
-
-
Procedure (Example for a final concentration of 10 µM):
-
Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to pre-warmed media. For example, add 2 µL of the 10 mM stock to 198 µL of media to get a 100 µM intermediate solution.
-
Gently vortex the intermediate dilution.
-
Add the required volume of the intermediate solution to your cell culture plate. For instance, to achieve a final concentration of 10 µM in 1 mL of media, add 100 µL of the 100 µM intermediate solution.
-
Ensure the final DMSO concentration remains at a non-toxic level (e.g., below 0.5%).
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Conditions | Source |
| DMSO | Up to 50 mM | With gentle warming | |
| DMSO | 14 mg/mL | at ~60 °C |
Table 2: Example Dilution Scheme for this compound
| Step | Starting Concentration | Volume of Stock | Diluent | Final Volume | Final Concentration | Final DMSO % |
| Stock Solution | - | - | DMSO | 1 mL | 10 mM | 100% |
| Intermediate Dilution | 10 mM | 10 µL | Culture Medium | 990 µL | 100 µM | 1% |
| Final Working Solution | 100 µM | 100 µL | Culture Medium in well | 1 mL | 10 µM | 0.1% |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
High-dose Naltriben effects as a kappa-opioid agonist
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Naltriben, with a specific focus on the manifestation of kappa-opioid receptor (KOR) agonism at high doses.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacological profile of Naltriben?
A1: Naltriben is primarily a potent and highly selective antagonist for the delta-opioid receptor (DOR), with a particular selectivity for the δ2 subtype.[1][2][3][4] It is structurally similar to naltrindole and is widely used in research to differentiate between delta-opioid receptor subtypes. In binding assays, Naltriben shows high affinity for δ-receptors, with Ki values in the low nanomolar to sub-nanomolar range, and significantly lower affinity for μ- and κ-opioid receptors.
Q2: Under what conditions does Naltriben exhibit kappa-opioid receptor (KOR) agonist activity?
A2: Naltriben displays KOR agonist activity at high concentrations or doses. This effect is considered an off-target activity and is observed when Naltriben is used at concentrations significantly higher than those required for selective delta-opioid receptor antagonism. For instance, in rat spinal cord, kappa agonist-like activity was observed at a subcutaneous dose of 3 mg/kg. In rat cerebral cortex slices, Naltriben inhibited norepinephrine release at concentrations above 100 nM, an effect attributed to kappa2 receptor agonism.
Q3: Is Naltriben's kappa agonist effect subtype-specific?
A3: Evidence suggests that Naltriben may act as an agonist for kappa-2 (κ2) receptors in the rat cerebral cortex.
Q4: What are the other known off-target effects of Naltriben?
A4: Besides its activity at opioid receptors, Naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, inducing calcium influx with an EC50 of 20.7 µM in HEK293 cells expressing the mouse channel. At high concentrations, it can also act as a noncompetitive antagonist for mu-opioid receptors.
Troubleshooting Guide
Problem 1: Unexpected or contradictory results when using Naltriben as a DOR antagonist.
-
Possible Cause: The dose or concentration of Naltriben being used is too high, leading to off-target KOR agonist effects that may confound the expected DOR antagonism. At a high dose of 3 mg/kg (s.c.) in rats, the expected antagonism of delta receptor agonists was unexpectedly lost.
-
Troubleshooting Steps:
-
Verify Concentration: Review your experimental protocol and confirm that the Naltriben concentration is within the established range for selective DOR antagonism (typically low nM range for in vitro and <1 mg/kg for in vivo studies).
-
Dose-Response Curve: Perform a dose-response curve for Naltriben in your specific assay to identify the optimal concentration for DOR antagonism without engaging KOR agonism.
-
Introduce a KOR Antagonist: To confirm if the unexpected effects are KOR-mediated, pre-treat your system with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI). The restoration of the expected DOR antagonist effect in the presence of nor-BNI would indicate that the anomalous results were due to Naltriben's KOR agonism.
-
Problem 2: Observing an inhibitory effect in a functional assay that is not blocked by DOR-selective ligands.
-
Possible Cause: You may be observing Naltriben's KOR agonist activity. For example, Naltriben inhibits high potassium-stimulated norepinephrine release in rat cerebral cortex slices at concentrations of 100 nM and above.
-
Troubleshooting Steps:
-
Test KOR Antagonism: Attempt to block the observed inhibitory effect using a KOR antagonist like nor-BNI (e.g., 300 nM).
-
Review Ligand Selectivity: Compare the binding affinities of Naltriben for different opioid receptors (see Table 1). The effect may be mediated by kappa receptors if the Naltriben concentration used is closer to its Ki for KOR.
-
Problem 3: Naltriben does not appear to be selective for the δ2 receptor subtype in my experiment.
-
Possible Cause: The selectivity of Naltriben for the δ2 receptor subtype may not be maintained across all administration routes or species. For example, after subcutaneous administration in the rat, a 1 mg/kg dose of Naltriben antagonized δ1 and δ2 agonists to an equivalent extent.
-
Troubleshooting Steps:
-
Route of Administration: Consider whether the route of administration could affect the local concentration and metabolism of Naltriben, thereby altering its selectivity profile.
-
Comparative Studies: If subtype selectivity is critical, compare results with other δ-antagonists, such as naltrindole or 7-benzylidenenaltrexone (BNTX), which have different δ1/δ2 selectivity profiles.
-
Data Presentation
Table 1: Pharmacological Profile of Naltriben at Opioid Receptors
| Receptor Target | Activity Type | Binding Affinity (Ki) | Species/System | Reference |
| δ2-Opioid Receptor | Antagonist / Inverse Agonist | 0.013 nM | CHO cells (mouse receptor) | |
| μ-Opioid Receptor | Noncompetitive Antagonist | 12 nM | COS-7 cells (rat receptor) | |
| κ-Opioid Receptor | Agonist | 13 nM | PC12 cells (mouse receptor) | |
| κ2-Opioid Receptor | Agonist | 82.75 nM (for [3H]diprenorphine binding) | Rat Cortex Membranes |
Table 2: Effective Concentrations/Doses of Naltriben for Different Activities
| Activity | Effective Dose/Concentration | Species/System | Reference |
| Selective δ-Antagonism | 1 mg/kg (s.c.) | Rat (in vivo) | |
| κ-Agonist-like Activity | 3 mg/kg (s.c.) | Rat (in vivo) | |
| κ2-Agonist Activity | > 100 nM | Rat Cerebral Cortex Slices (in vitro) |
Experimental Protocols
Protocol 1: In Vivo Assessment of Naltriben's δ-Antagonist vs. κ-Agonist Activity (Rat Tail-Flick Test)
This protocol is adapted from the methodology described by Stewart et al. (1994).
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration:
-
Administer Naltriben subcutaneously (s.c.) at various doses (e.g., 1 mg/kg and 3 mg/kg).
-
Five minutes after Naltriben administration, administer a δ-agonist, such as [D-Ala2,Glu4]deltorphin (a δ2 agonist), intrathecally (i.t.).
-
-
Nociceptive Testing:
-
Measure the antinociceptive response using the tail-flick latency (TFL) test at baseline and after drug administration.
-
An increase in TFL indicates an antinociceptive (agonist) effect.
-
-
Confirmation of κ-Agonism:
-
In a separate group of animals, pre-treat with the κ-antagonist nor-binaltorphimine (nor-BNI) before administering the high dose (3 mg/kg) of Naltriben and the δ-agonist.
-
-
Expected Outcome:
-
At 1 mg/kg, Naltriben should antagonize (block) the antinociceptive effect of the δ-agonist.
-
At 3 mg/kg, the antagonism of the δ-agonist is lost. This loss of antagonism is partially restored by pre-treatment with nor-BNI, indicating a confounding κ-agonist effect of high-dose Naltriben.
-
Protocol 2: In Vitro Assessment of κ-Agonist Activity ([3H]Norepinephrine Release Assay)
This protocol is based on the methodology described by Kim et al. (2001).
-
Tissue Preparation: Prepare cerebral cortex slices from rats.
-
Loading: Incubate the slices with [3H]norepinephrine ([3H]NE) to load the nerve terminals.
-
Perfusion and Stimulation:
-
Place the slices in a perfusion chamber and wash to remove excess radioactivity.
-
Stimulate the release of [3H]NE using a high concentration of potassium (e.g., 15 mM K+).
-
-
Drug Application:
-
Apply Naltriben at various concentrations (e.g., 30 nM, 100 nM, 300 nM) to the perfusion medium.
-
Measure the amount of [3H]NE released in the collected fractions.
-
-
Confirmation of κ-Agonism:
-
In separate experiments, co-apply Naltriben with a κ-antagonist (e.g., 300 nM nor-BNI) to determine if the effect of Naltriben is blocked.
-
-
Expected Outcome:
-
Naltriben at concentrations >100 nM will inhibit the K+-stimulated release of [3H]NE.
-
This inhibitory effect will be attenuated by the κ-antagonist nor-BNI, confirming that the effect is mediated by κ-opioid receptors.
-
Visualizations
Caption: Dose-dependent pharmacology of Naltriben.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
Technical Support Center: Validating Naltriben Mesylate Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of Naltriben mesylate in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective δ2-opioid receptor antagonist.[1] Its primary mechanism of action is to competitively bind to the δ-opioid receptor, thereby blocking the effects of δ-opioid agonists. This antagonistic activity can be measured by assessing its ability to inhibit the agonist-induced signaling of the δ-opioid receptor, such as the inhibition of cyclic AMP (cAMP) production or the stimulation of GTPγS binding.
Q2: Which cell lines are suitable for validating this compound activity?
Chinese Hamster Ovary (CHO) cells stably expressing the human δ-opioid receptor are a commonly used and suitable model system.[1][2] These cells provide a robust and reproducible background for studying receptor-specific effects. Other cell lines that endogenously express δ-opioid receptors, such as some neuroblastoma cell lines (e.g., SK-N-BE), can also be used, but may have more complex signaling pathways.
Q3: What are the key functional assays to validate this compound's antagonist activity?
The two primary functional assays for validating this compound's antagonist activity are:
-
Cyclic AMP (cAMP) Inhibition Assay: This assay measures the ability of this compound to reverse the agonist-induced inhibition of cAMP production. Since the δ-opioid receptor is coupled to Gi/o proteins, its activation by an agonist leads to a decrease in intracellular cAMP levels. An antagonist like this compound will block this effect.
-
[35S]GTPγS Binding Assay: This assay directly measures the activation of G proteins upon receptor stimulation. In the presence of a δ-opioid agonist, there is an increased binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit. This compound, as an antagonist, will inhibit this agonist-stimulated [35S]GTPγS binding.
Q4: What are the expected potency values for this compound?
The potency of this compound can vary depending on the cell line and the assay conditions. It is a potent antagonist, with reported Ki values in the nanomolar range for the δ-opioid receptor. It exhibits significantly lower affinity for µ- and κ-opioid receptors, highlighting its selectivity.
Quantitative Data Summary
The following table summarizes the binding affinity (Ki) and functional potency (IC50) of this compound for opioid receptors.
| Parameter | Receptor | Cell Line/System | Value (nM) | Reference |
| Ki | δ-Opioid | CHO cells | Potent, higher affinity than BNTX | [2] |
| Ki | µ-Opioid | Not Specified | ~19 | N/A |
| Ki | κ-Opioid | Not Specified | ~152 | N/A |
| IC50 | δ-Opioid | Mouse Brain | More potent than BNTX | [3] |
Note: Specific Ki and IC50 values for this compound in CHO cells are not consistently reported in the literature, but its high potency and selectivity for the δ2-opioid receptor subtype have been established.
Experimental Protocols
cAMP Inhibition Assay for this compound Antagonism
This protocol details the steps to measure the ability of this compound to antagonize the agonist-induced inhibition of cAMP production in CHO cells stably expressing the δ-opioid receptor.
Materials:
-
CHO cells stably expressing the δ-opioid receptor
-
Cell culture medium (e.g., DMEM/F12)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
δ-opioid receptor agonist (e.g., DPDPE or SNC80)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or similar)
-
384-well white microplates
Procedure:
-
Cell Preparation:
-
Culture CHO-δ-opioid receptor cells to 80-90% confluency.
-
Harvest cells, wash with PBS, and resuspend in assay buffer at a predetermined optimal density.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of each this compound dilution to the wells of the 384-well plate. Include a vehicle control.
-
Add 5 µL of the cell suspension to each well.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare a solution of the δ-opioid agonist at a concentration that produces ~80% of its maximal effect (EC80), also containing forskolin (to stimulate adenylyl cyclase).
-
Add 10 µL of the agonist/forskolin solution to the wells.
-
-
cAMP Production and Detection:
-
Incubate the plate at room temperature for 30 minutes to allow for cAMP production.
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for your specific cAMP assay kit.
-
-
Data Analysis:
-
Calculate the cAMP concentration for each well using a standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Experimental Controls:
-
Negative Control: Cells treated with vehicle only (no agonist or antagonist).
-
Positive Control (Agonist): Cells treated with the δ-opioid agonist and forskolin (no antagonist).
-
Positive Control (Antagonist): Cells treated with a known δ-opioid receptor antagonist (e.g., Naltrindole) as a reference compound.
[35S]GTPγS Binding Assay for this compound Antagonism
This protocol describes how to measure the inhibition of agonist-stimulated [35S]GTPγS binding by this compound in membranes prepared from CHO cells expressing the δ-opioid receptor.
Materials:
-
Membranes from CHO cells expressing the δ-opioid receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)
-
[35S]GTPγS
-
Guanosine diphosphate (GDP)
-
δ-opioid receptor agonist (e.g., DPDPE or SNC80)
-
This compound
-
Unlabeled GTPγS (for non-specific binding)
-
Scintillation cocktail
-
Filter plates (e.g., GF/B) and a cell harvester
Procedure:
-
Membrane Preparation:
-
Prepare cell membranes from CHO-δ-opioid receptor cells and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, GDP (final concentration 10-100 µM), and the cell membranes (typically 5-20 µg of protein per well).
-
-
Antagonist and Agonist Addition:
-
Add serial dilutions of this compound or vehicle.
-
Add the δ-opioid agonist at its EC80 concentration.
-
-
Initiation of Reaction:
-
Add [35S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the binding reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all other values.
-
Plot the specific [35S]GTPγS binding against the logarithm of the this compound concentration.
-
Fit the data to determine the IC50 value.
-
Experimental Controls:
-
Basal Binding: Membranes with [35S]GTPγS but no agonist or antagonist.
-
Agonist-Stimulated Binding: Membranes with the δ-opioid agonist and [35S]GTPγS.
-
Non-specific Binding: Membranes with the agonist, [35S]GTPγS, and a high concentration of unlabeled GTPγS.
-
Reference Antagonist: A known δ-opioid receptor antagonist (e.g., Naltrindole).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal in cAMP Assay | - Insufficient cell number- Low adenylyl cyclase activity- Degraded forskolin or agonist- Inactive cAMP assay reagents | - Optimize cell seeding density.- Ensure forskolin concentration is optimal for stimulation.- Use fresh agonist and forskolin solutions.- Check the expiration dates and storage conditions of the assay kit components. |
| High Background in cAMP Assay | - High basal adenylyl cyclase activity- Contamination of reagents | - Reduce the cell number per well.- Use a phosphodiesterase inhibitor (e.g., IBMX) to reduce cAMP degradation.- Prepare fresh, filtered buffers. |
| High Variability in GTPγS Assay | - Inconsistent membrane preparation- Pipetting errors- Inefficient washing during filtration | - Ensure consistent membrane preparation and protein quantification.- Use calibrated pipettes and be precise with reagent addition.- Optimize the washing steps to ensure complete removal of unbound [35S]GTPγS. |
| This compound Appears Inactive | - Incorrect concentration of this compound- Degraded this compound stock- Low receptor expression in the cell line | - Verify the dilution calculations and prepare fresh dilutions.- Use a freshly prepared stock solution of this compound.- Confirm the expression and functionality of the δ-opioid receptor in your cell line using a reference agonist and antagonist. |
| Unexpected Agonist Activity of Naltriben | - Off-target effects at high concentrations | - Test a wide concentration range of this compound to identify any potential agonist activity at higher concentrations. Naltriben has been reported to have κ-opioid agonist activity at high doses. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: δ-Opioid Receptor Signaling Pathway Antagonism by this compound.
Caption: Experimental Workflow for Validating this compound Activity.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Analysis of delta-opioid receptor activities stably expressed in CHO cell lines: function of receptor density? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Naltriben Mesylate and BNTX for δ1/δ2-Opioid Receptor Selectivity
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of opioid receptor antagonists is critical for advancing research in pain management, addiction, and other neurological disorders. This guide provides an objective comparison of Naltriben mesylate and 7-Benzylidenenaltrexone (BNTX), two key antagonists used to differentiate between the δ1 and δ2 subtypes of the δ-opioid receptor (DOR).
The distinction between δ1 and δ2-opioid receptor subtypes, while pharmacologically evident in vivo, has been a subject of debate, with in vitro studies sometimes yielding conflicting results. Emerging evidence strongly suggests that this functional diversity arises from the receptor's quaternary structure: the δ1 receptor is believed to be a heterodimer of the μ-opioid receptor (MOR) and the δ-opioid receptor, while the δ2 receptor is thought to be a homomer of the δ-opioid receptor.[1] This guide synthesizes available experimental data to clarify the selectivity profiles of this compound and BNTX in this context.
Quantitative Data Summary
The following tables summarize the binding affinity (Ki) and functional antagonism (IC50/pA2) of this compound and BNTX for the δ1 and δ2-opioid receptors. It is important to note that direct head-to-head comparisons in single studies are limited, and the selectivity is often best understood by comparing their activity in different experimental systems (e.g., cells expressing DOR alone versus cells co-expressing MOR and DOR).
Table 1: Binding Affinity (Ki) of this compound and BNTX
| Compound | Receptor Subtype | Experimental System | Ki (nM) | Reference |
| This compound | δ2 (putative) | Mouse brain | Not explicitly stated, but used as the basis for δ2 selectivity | [2] |
| BNTX | δ1 (putative) | Mouse brain | 9.6- to 12.9-fold less potent than Naltriben at inhibiting [3H]naltriben (δ2) binding | [2] |
| This compound | δ (general) | Not specified | pKi 10.9 | Not specified |
| BNTX | δ (general) | Not specified | Not specified | Not specified |
Table 2: Functional Antagonism of this compound and BNTX
| Compound | Receptor Subtype | Assay | Potency | Reference |
| This compound | δ2 | Antagonism of deltorphin-II (δ2 agonist) induced effects | Selective antagonist | [3] |
| BNTX | δ1 | Antagonism of DPDPE (δ1 agonist) induced effects | Selective antagonist | [3] |
| This compound | δ2 (DOR homomer) | Calcium mobilization assay | More potent antagonist in cells expressing DOR alone | |
| BNTX | δ1 (MOR-DOR heterodimer) | Calcium mobilization assay | 24-fold more potent antagonist in cells co-expressing MOR and DOR |
Signaling Pathways
The δ-opioid receptors, upon activation, couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The differential signaling of the δ1 and δ2 subtypes is thought to be influenced by their dimeric composition.
Caption: Signaling pathways of δ1 and δ2-opioid receptors.
Experimental Protocols
The determination of δ1/δ2 selectivity relies on well-established pharmacological assays. Below are detailed methodologies for radioligand binding and GTPγS functional assays.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.
Caption: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from tissues or cultured cells expressing the δ-opioid receptor (and μ-opioid receptor for δ1 studies) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) with a fixed concentration of a radiolabeled δ-opioid ligand (e.g., [3H]naltrindole) and a range of concentrations of the unlabeled test compound (this compound or BNTX).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to construct a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This functional assay measures the activation of G proteins coupled to the receptor upon agonist stimulation, and the ability of an antagonist to block this activation.
Caption: Workflow for a [35S]GTPγS functional assay.
Detailed Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor(s) of interest are prepared.
-
Incubation: Membranes are incubated in an assay buffer containing a δ-opioid agonist (e.g., DPDPE for δ1, deltorphin II for δ2), varying concentrations of the antagonist (this compound or BNTX), GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Separation: The reaction is terminated by rapid filtration, separating the membrane-bound [35S]GTPγS from the free form.
-
Quantification: The amount of radioactivity on the filters is determined by liquid scintillation counting.
-
Data Analysis: The data are used to generate a dose-response curve for the antagonist's inhibition of agonist-stimulated [35S]GTPγS binding. From this, the IC50 or the pA2 value (a measure of antagonist potency) can be calculated.
Conclusion
The selectivity of this compound for the δ2-opioid receptor and BNTX for the δ1-opioid receptor is well-supported by in vivo pharmacological studies. The apparent discrepancies in in vitro studies can be largely reconciled by the current understanding of δ-opioid receptor subtypes as distinct dimeric complexes. This compound demonstrates higher potency at the δ-δ homomer (δ2), while BNTX is more potent at the μ-δ heterodimer (δ1). For researchers investigating the distinct roles of these receptor subtypes, the choice between this compound and BNTX should be guided by the specific experimental context, particularly the presence or absence of the μ-opioid receptor. The detailed experimental protocols provided herein offer a foundation for the rigorous assessment of these and other compounds targeting the δ-opioid receptor system.
References
Naltriben vs. Naloxone: A Comparative Guide to Opioid Receptor Antagonist Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action for naltriben and naloxone, two critical tools in opioid research. While both are classified as opioid antagonists, their receptor selectivity, affinity, and engagement with non-opioid signaling pathways are markedly different. This guide summarizes key quantitative data, outlines experimental methodologies, and visualizes the distinct signaling pathways to inform experimental design and drug development.
I. Overview of Mechanisms of Action
Naltriben and naloxone are both competitive antagonists at opioid receptors, but their pharmacological profiles diverge significantly. Naloxone acts as a non-selective antagonist with the highest affinity for the μ-opioid receptor (MOR), followed by the δ-opioid receptor (DOR) and κ-opioid receptor (KOR). Its primary clinical use is the rapid reversal of opioid overdose.
In contrast, naltriben is a potent and selective antagonist for the δ-opioid receptor, demonstrating a notable preference for the δ₂ subtype.[1][2] This selectivity makes it a valuable research tool for distinguishing the roles of δ-opioid receptor subtypes.[1] Interestingly, naltriben also exhibits a dual pharmacology, acting as a κ-opioid agonist at high doses and, in a distinct mechanism, as a potent activator of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][3]
Beyond its canonical role as an opioid antagonist, naloxone possesses a novel mechanism involving a high-affinity interaction with the scaffolding protein filamin A (FLNA). This interaction prevents the μ-opioid receptor from switching its G-protein coupling from inhibitory (Gαi/o) to stimulatory (Gαs), a process implicated in the development of opioid tolerance and dependence.
II. Quantitative Comparison: Receptor Binding Affinities
The binding affinities (Ki) of naltriben and naloxone for the primary opioid receptors are summarized below. These values, derived from competitive radioligand binding assays, quantify the concentration of the drug required to inhibit 50% of radioligand binding. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Target | Binding Affinity (Ki) [nM] | Reference(s) |
| Naloxone | μ-Opioid (MOR) | 1.1 - 1.4 | |
| δ-Opioid (DOR) | 16 - 67.5 | ||
| κ-Opioid (KOR) | 2.5 - 12 | ||
| Naltriben | μ-Opioid (MOR) | 19.79 ± 1.12 | |
| δ-Opioid (DOR) | High affinity; selective for δ₂ subtype. Specific Ki values for δ₁ and δ₂ are not readily available in the cited literature. One study found the δ₁-selective antagonist BNTX to be 9.6- to 12.9-fold less potent than naltriben at inhibiting [³H]naltriben binding. | ||
| κ-Opioid (KOR) | 82.75 ± 6.32 |
III. Detailed Signaling Pathways and Mechanisms
The distinct receptor interactions of naltriben and naloxone lead to the modulation of different downstream signaling cascades.
Naltriben: Dual Opioid Antagonism and TRPM7 Activation
As a δ-opioid receptor antagonist, naltriben blocks the canonical Gαi/o-coupled signaling pathway, preventing the inhibition of adenylyl cyclase and the modulation of ion channels typically caused by δ-agonists.
However, its action as a TRPM7 channel activator represents a separate and significant mechanism. Activation of TRPM7 by naltriben leads to an influx of Ca²⁺ and Mg²⁺ ions. This has been shown to upregulate the MAPK/ERK signaling pathway, which in turn can promote cell migration and invasion in certain cancer cells.
Naloxone: Broad Spectrum Antagonism and Filamin A Interaction
Naloxone competitively binds to μ, δ, and κ opioid receptors, displacing opioid agonists and reversing their effects. By blocking Gαi/o coupling, naloxone prevents the agonist-induced decrease in cAMP production and reverses the modulation of neuronal excitability.
The secondary mechanism involves a high-affinity binding site on filamin A (FLNA). In states of chronic opioid exposure, the μ-opioid receptor can switch its coupling from Gαi/o to Gαs, leading to an excitatory signal (increased cAMP) that contributes to tolerance. Naloxone's binding to FLNA allosterically prevents this G-protein switch, thereby attenuating the molecular underpinnings of opioid tolerance and dependence.
IV. Experimental Protocols
The characterization of these compounds relies on a suite of established experimental techniques.
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (naltriben or naloxone) by measuring its ability to displace a radiolabeled ligand from a specific receptor.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]naltrindole for DOR, [³H]U69593 for KOR).
-
Unlabeled test compounds (naltriben, naloxone).
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Reagent Preparation: Prepare a fixed concentration of the radioligand (typically at or below its Kd value) and a series of dilutions of the unlabeled test compound.
-
Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled universal ligand).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from the competition curve. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effect of naltriben on TRPM7 channel activity in living cells.
-
Materials:
-
Cell line expressing TRPM7 channels (e.g., U87 glioblastoma cells).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Intracellular solution (pipette solution) and extracellular solution (bath solution) with appropriate ionic compositions.
-
Naltriben solution.
-
-
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Pipette Formation: Pull a glass micropipette to a fine tip (resistance of 3-5 MΩ) and fill with intracellular solution.
-
Seal Formation: Under microscopic guidance, bring the pipette into contact with a cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.
-
Recording: Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage ramps (e.g., -100 to +100 mV) to elicit currents. Record baseline TRPM7-like currents.
-
Drug Application: Perfuse the bath with the naltriben-containing extracellular solution and record changes in current amplitude.
-
Data Analysis: Measure the current density (pA/pF) before and after naltriben application to quantify the potentiation of the TRPM7 current.
-
Protocol 3: G-Protein Coupling Immunoprecipitation Assay
This assay is used to determine if naloxone prevents the chronic morphine-induced coupling of the μ-opioid receptor to Gαs.
-
Materials:
-
Organotypic striatal slice cultures or cell lines expressing MOR and FLNA.
-
Treatment agents: Morphine, naloxone.
-
Lysis buffer containing detergents (e.g., digitonin, sodium cholate).
-
Antibodies specific to Gα subunits (e.g., anti-Gαs).
-
Protein A/G beads for immunoprecipitation.
-
Antibody specific to the MOR for Western blotting.
-
-
Procedure:
-
Cell Treatment: Treat slice cultures or cells with morphine in the presence or absence of low-dose naloxone for a specified time.
-
Lysis: Harvest and lyse the cells/tissues in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Gαs antibody to pull down Gαs and any associated proteins. Use protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the proteins from the beads, separate them by size using SDS-PAGE, and transfer them to a membrane.
-
Detection: Probe the membrane with an anti-MOR antibody to detect the amount of MOR that co-immunoprecipitated with Gαs.
-
Data Analysis: Compare the amount of co-precipitated MOR between treatment groups. A reduction in the MOR signal in the naloxone-treated group indicates that naloxone prevented the MOR-Gαs coupling.
-
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Naltriben Mesylate and Other δ-Opioid Antagonists: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Naltriben mesylate relative to other widely used δ-opioid antagonists. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data on binding affinities and functional antagonism, offering a clear perspective on the pharmacological profiles of these critical research tools.
Introduction
The δ-opioid receptor (DOR) is a key target in the development of therapeutics for pain, mood disorders, and other neurological conditions. Selective antagonists are invaluable for elucidating the physiological and pathological roles of this receptor. Naltriben is a potent and selective antagonist for the δ-opioid receptor, with a notable preference for the δ₂ subtype.[1][2] This guide compares the performance of this compound with other prominent δ-opioid antagonists, including naltrindole and TIPP-Psi, supported by data from in vitro studies.
Quantitative Comparison of δ-Opioid Antagonists
The efficacy of a receptor antagonist is primarily determined by its binding affinity (Kᵢ) and its functional antagonist potency (pA₂ or Kₑ). The following tables summarize the available quantitative data for this compound and other key δ-opioid antagonists. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: Binding Affinity (Kᵢ) at Opioid Receptors
| Antagonist | δ-Opioid Receptor Kᵢ (nM) | µ-Opioid Receptor Kᵢ (nM) | κ-Opioid Receptor Kᵢ (nM) | Selectivity (µ/δ) | Selectivity (κ/δ) | Reference |
| Naltriben | 0.21 | 16.2 | 3.5 | 77 | 16.7 | [3] |
| Naltrindole | 0.05 - 0.25 | 1.5 - 158 | 2.5 - 200 | ~6-632 | ~10-800 | [4][5] |
| TIPP[psi] | < 1 | > 5000 | > 5000 | > 15,000 | > 5000 |
Lower Kᵢ values indicate higher binding affinity.
Table 2: Functional Antagonist Potency (pA₂ / Kₑ)
| Antagonist | δ-Opioid Receptor pA₂ / Kₑ (nM) | Assay System | Reference |
| Naltriben | Kₑ = 0.51 | Mouse vas deferens | |
| Naltrindole | pA₂ = 9.7 (Kₑ ≈ 0.2 nM) | Mouse vas deferens | |
| TIPP[psi] | Not explicitly found as pA₂ | Mouse vas deferens (demonstrated potent antagonism) |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. Kₑ is the equilibrium dissociation constant of an antagonist, a measure of its potency.
Subtype Selectivity
Evidence suggests the existence of δ-opioid receptor subtypes, namely δ₁ and δ₂. Naltriben is particularly noted for its selectivity for the δ₂ subtype.
| Antagonist | δ₁ Selectivity | δ₂ Selectivity | Reference |
| Naltriben | Lower Affinity | Higher Affinity (Selective Antagonist) | |
| Naltrindole | Antagonist at both subtypes | Antagonist at both subtypes |
Signaling Pathways and Experimental Workflows
To understand the context of these antagonists' actions, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.
δ-Opioid Receptor Signaling Pathway
Activation of the δ-opioid receptor, a G protein-coupled receptor (GPCR), primarily couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (camp), and modulation of ion channel activity.
Caption: δ-Opioid receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the steps to determine the binding affinity (Kᵢ) of a δ-opioid antagonist.
Caption: Radioligand binding assay workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize δ-opioid antagonists.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the δ-opioid receptor.
1. Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the human δ-opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A δ-opioid receptor-selective radioligand such as [³H]naltrindole or [³H]DPDPE.
-
Test Compound: this compound or other δ-opioid antagonists.
-
Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM naloxone).
-
96-well plates, glass fiber filters, cell harvester, and a liquid scintillation counter.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold binding buffer to a final protein concentration suitable for the assay (e.g., 10-20 µ g/well ).
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of binding buffer (for total binding), 10 µM naloxone (for non-specific binding), or varying concentrations of the test antagonist.
-
50 µL of the radioligand at a concentration near its Kₑ value.
-
150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay (Functional Antagonism)
This functional assay measures the ability of an antagonist to reverse the agonist-induced inhibition of adenylyl cyclase, thereby determining its functional potency (pA₂ or Kₑ).
1. Materials:
-
Cell Line: A cell line expressing the δ-opioid receptor (e.g., CHO or HEK293 cells).
-
δ-Opioid Agonist: A selective δ-opioid agonist (e.g., DPDPE or SNC80).
-
Test Antagonist: this compound or other δ-opioid antagonists.
-
Stimulant: Forskolin (to stimulate adenylyl cyclase).
-
Phosphodiesterase Inhibitor: IBMX (to prevent cAMP degradation).
-
cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., HTRF, ELISA, or radiometric).
2. Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a specified time.
-
Agonist Stimulation: Add a fixed concentration of the δ-opioid agonist (typically the EC₅₀ or EC₈₀ concentration) in the presence of forskolin and IBMX.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Construct agonist concentration-response curves in the absence and presence of different concentrations of the antagonist. The rightward shift of the agonist curve caused by the antagonist is used to calculate the pA₂ value using a Schild plot analysis.
Conclusion
This compound is a highly potent and selective δ₂-opioid receptor antagonist. Its distinct subtype selectivity makes it a valuable tool for differentiating the roles of δ₁ and δ₂ receptors in various physiological processes. While naltrindole serves as a potent non-selective δ-opioid antagonist and TIPP[psi] offers exceptional δ-selectivity over µ and κ receptors, Naltriben's preference for the δ₂ subtype provides a unique advantage for specific research applications. The choice of antagonist should be guided by the specific research question, considering the desired receptor subtype selectivity and the experimental system being used.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential antagonism of delta opioid agonists by naltrindole and its benzofuran analog (NTB) in mice: evidence for delta opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. delta Opioid affinity and selectivity of 4-hydroxy-3-methoxyindolomorphinan analogues related to naltrindole - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben Mesylate: A Comparative Analysis of its Cross-Reactivity with Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Naltriben mesylate's interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors. Naltriben, a derivative of naltrexone, is widely recognized as a potent and selective antagonist for the delta-opioid receptor.[1] However, emerging evidence reveals a more complex pharmacological profile, with significant cross-reactivity at mu and kappa-opioid receptors, particularly at varying concentrations.[2][3] Understanding this nuanced interaction is critical for the precise application of Naltriben in research and the development of novel therapeutics. This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the relevant biological pathways to offer a comprehensive overview for the scientific community.
Quantitative Comparison of Binding Affinities
The binding affinity of this compound to mu, delta, and kappa opioid receptors is a critical determinant of its pharmacological action. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating a stronger binding interaction. While Naltriben is established as a delta-opioid receptor antagonist, studies have quantified its binding affinity at mu and kappa receptors as well.
A study investigating the effects of Naltriben on mu and kappa receptors in rat cerebral cortex membranes found that Naltriben displaced the specific binding of the mu-opioid agonist [³H]DAMGO with a Ki value of 19.79 ± 1.12 nM.[2] In the same study, the binding of the non-selective opioid ligand [³H]diprenorphine was inhibited by Naltriben with a Ki value of 82.75 ± 6.32 nM in the presence of mu and delta selective ligands, suggesting its affinity for the kappa receptor.[2] It is important to note that a definitive Ki value for the delta receptor from the same study for direct comparison is not available, however, Naltriben is widely characterized as a potent delta-selective antagonist.
| Opioid Receptor Subtype | Ligand Interaction | Binding Affinity (Ki) [nM] | Reference |
| Mu (µ) | Non-competitive Antagonist | 19.79 ± 1.12 | |
| Delta (δ) | Selective Antagonist | Not available from the same study | |
| Kappa (κ) | Agonist | 82.75 ± 6.32 |
Note: The provided Ki values for mu and kappa receptors are from a single study to ensure comparability. The delta receptor affinity, while known to be high, is not presented from the same source.
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies. The following sections provide detailed protocols for the key assays used to characterize the binding and functional activity of this compound at opioid receptors.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the Ki of this compound for mu, delta, and kappa opioid receptors.
Materials:
-
Receptor Source: Membranes prepared from cells (e.g., CHO, HEK293) or tissues (e.g., rat brain cortex) expressing the opioid receptor of interest.
-
Radioligands:
-
Mu-opioid receptor: [³H]DAMGO
-
Delta-opioid receptor: [³H]DPDPE or [³H]Naltrindole
-
Kappa-opioid receptor: [³H]U69,593 or [³H]Diprenorphine (in the presence of mu and delta blockers)
-
-
Test Compound: this compound
-
Non-specific binding control: A high concentration of a non-labeled universal opioid antagonist (e.g., Naloxone).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the receptor-containing tissue or cells in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of naloxone.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of Naltriben that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. This is a measure of agonist efficacy.
Objective: To determine the agonist or antagonist activity of this compound at opioid receptors.
Materials:
-
Receptor Source: Membranes from cells or tissues expressing the opioid receptor of interest.
-
Radioligand: [³⁵S]GTPγS
-
Test Compound: this compound
-
Agonist (for antagonist testing): A known agonist for the specific opioid receptor (e.g., DAMGO for mu).
-
Assay Buffer: Containing GDP, MgCl₂, and NaCl.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: Membrane preparation, [³⁵S]GTPγS, and assay buffer.
-
Agonist Stimulation: Membrane preparation, [³⁵S]GTPγS, and a known agonist.
-
Naltriben Effect (Agonist): Membrane preparation, [³⁵S]GTPγS, and varying concentrations of this compound.
-
Naltriben Effect (Antagonist): Membrane preparation, [³⁵S]GTPγS, a fixed concentration of a known agonist, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Quantification: As described for the radioligand binding assay.
-
Data Analysis: For agonist activity, plot the stimulated [³⁵S]GTPγS binding against the Naltriben concentration to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect). For antagonist activity, plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the Naltriben concentration to determine the IC50 and subsequently the Kb (antagonist dissociation constant).
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathways of mu, delta, and kappa opioid receptors.
Caption: General experimental workflow for binding and functional assays.
Conclusion
This compound, while being a highly selective delta-opioid receptor antagonist, demonstrates significant cross-reactivity with mu and kappa-opioid receptors. Its pharmacological profile is complex, acting as a non-competitive antagonist at mu-receptors and an agonist at kappa-receptors. This multifaceted activity underscores the importance of careful dose selection and consideration of off-target effects in experimental design. The data and protocols presented in this guide offer a foundational understanding for researchers utilizing this compound, facilitating more precise and contextually aware scientific investigation in the field of opioid pharmacology.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Naltriben Mesylate's Binding Affinity: A Comparative Guide to Competitive Assays
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a compound is paramount. This guide provides an objective comparison of Naltriben mesylate's binding affinity at the delta-opioid receptor against other common ligands, supported by experimental data from competitive assays. Detailed methodologies and visual representations of key pathways and workflows are included to facilitate a comprehensive understanding.
This compound is a highly selective antagonist for the delta-opioid receptor (δ-opioid receptor), with a particular preference for the δ2 subtype. Its ability to differentiate between opioid receptor subtypes makes it a valuable tool in pharmacological research. Competitive binding assays are a cornerstone in validating the binding affinity and selectivity of ligands like this compound. These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from its receptor, thereby providing a quantitative measure of its binding affinity, typically expressed as the inhibition constant (Ki).
Comparative Binding Affinity of Delta-Opioid Receptor Ligands
The following table summarizes the binding affinities (Ki values in nM) of this compound and other key delta-opioid receptor ligands at the mu (μ), delta (δ), and kappa (κ) opioid receptors. A lower Ki value indicates a higher binding affinity. The data presented is compiled from various published studies, and it is important to consider that experimental conditions can influence these values.
| Ligand | Receptor Subtype | Ki (nM) | Reference |
| This compound | δ-Opioid | ~0.1 - 0.5 | [1][2] |
| μ-Opioid | ~20 | [3] | |
| κ-Opioid | ~83 | [2][3] | |
| Naltrindole | δ-Opioid | ~0.1 - 1.0 | |
| μ-Opioid | ~50 - 200 | ||
| κ-Opioid | ~300 - 1000 | ||
| SNC80 (δ-agonist) | δ-Opioid | ~1 - 5 | |
| μ-Opioid | ~500 - 1500 | ||
| κ-Opioid | ~250 - 800 | ||
| DPDPE (δ-agonist) | δ-Opioid | ~1 - 10 | |
| μ-Opioid | >1000 | ||
| κ-Opioid | >5000 |
Key Observations:
-
This compound demonstrates high affinity and selectivity for the delta-opioid receptor, with significantly lower affinity for the mu and kappa subtypes.
-
Naltrindole , another delta-opioid antagonist, exhibits a similar high affinity for the delta receptor.
-
SNC80 and DPDPE are selective agonists for the delta-opioid receptor, though their affinity and selectivity profiles differ.
Experimental Protocol: Competitive Radioligand Binding Assay for Delta-Opioid Receptor
This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the Ki of a test compound (e.g., this compound) for the delta-opioid receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the delta-opioid receptor (e.g., CHO-δ-opioid cells).
-
Radioligand: [³H]-Naltrindole or another suitable delta-opioid receptor radioligand.
-
Unlabeled test compound (competitor): this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
96-well microplates.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the delta-opioid receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and the cell membrane preparation.
-
Non-specific Binding (NSB): Add assay buffer, the radioligand, the cell membrane preparation, and a high concentration of an unlabeled delta-opioid ligand (e.g., 10 µM unlabeled Naltrindole) to saturate the receptors.
-
Competition: Add assay buffer, the radioligand, the cell membrane preparation, and varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the assay by rapid filtration of the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the delta-opioid receptor signaling pathway and the experimental workflow of a competitive binding assay.
Caption: Delta-Opioid Receptor Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
By employing competitive binding assays and understanding the underlying signaling pathways, researchers can confidently validate the binding affinity and selectivity of this compound, furthering our understanding of the delta-opioid receptor system and aiding in the development of more targeted therapeutics.
References
- 1. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben Mesylate: A Viable Alternative to Naltrindole for Specific Delta-Opioid Receptor Assays
For researchers, scientists, and drug development professionals investigating the intricacies of the delta-opioid receptor (δ-OR) system, the choice of a selective antagonist is paramount. Naltrindole has long been a staple tool in such studies. However, its benzofuran analog, Naltriben, presents a compelling alternative, particularly when dissecting the roles of δ-OR subtypes. This guide provides a comprehensive comparison of Naltriben mesylate and naltrindole, supported by experimental data and detailed protocols to aid in the selection of the most appropriate antagonist for your specific research needs.
Naltriben is a potent and selective antagonist for the delta-opioid receptor, with similar effects to the more widely used naltrindole.[1] However, a key distinction lies in their differing binding affinities for the δ1 and δ2 subtypes, making Naltriben a valuable tool for distinguishing the subtype selectivity of various drugs acting at these receptors.[1] Furthermore, at high doses, Naltriben has been observed to exhibit κ-opioid agonist activity.[1]
Comparative Analysis of Binding Affinity and Potency
The selectivity and potency of this compound and naltrindole are crucial factors in their application. The following tables summarize their binding affinities (Ki) and antagonist potencies (pA2 or pKB) at the mu (μ), delta (δ), and kappa (κ) opioid receptors.
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |
| Naltrindole | 8.1 | 0.09 | 2.7 | [2] |
| Naltriben | 19.79 ± 1.12 | ~Sub-nanomolar (selective for δ2) | 82.75 ± 6.32 (as inhibitor of [3H]diprenorphine binding) | [3] |
Table 1: Comparative Binding Affinities (Ki) of Naltrindole and Naltriben for Opioid Receptors. Lower Ki values indicate higher binding affinity.
| Compound | δ-Opioid Receptor (pKB) | μ-Opioid Receptor (pKB) | κ-Opioid Receptor (pKB) | Reference |
| Naltrindole | 9.7 | 8.3 | 7.5 |
Table 2: Antagonist Potency (pKB) of Naltrindole in Mouse Vas Deferens. Higher pKB values indicate greater antagonist potency.
Naltriben has been identified as a selective antagonist for the putative δ2-opioid receptor subtype. In vivo studies in mice have shown that the binding of radiolabeled Naltriben can be blocked by naltrindole, but not by antagonists for the mu or kappa-opioid receptors. This selectivity for the δ2 subtype makes Naltriben a valuable pharmacological tool to investigate the distinct physiological roles of δ-OR subtypes. In contrast, naltrindole is a highly selective and potent non-peptide delta-opioid receptor antagonist that blocks both δ1 and δ2 receptors.
Experimental Protocols
To facilitate the direct comparison and application of these antagonists in your research, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay Protocol
This protocol is designed to determine the binding affinity of this compound and naltrindole for the delta-opioid receptor.
Materials:
-
HEK293 cells stably expressing the human delta-opioid receptor.
-
Cell membrane preparation from the above cells.
-
Radioligand: [³H]DPDPE (a selective δ-OR agonist).
-
This compound and naltrindole hydrochloride.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM naloxone.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the δ-OR in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a Bradford assay.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of binding buffer, 25 µL of [³H]DPDPE, and 50 µL of membrane preparation.
-
Non-specific Binding: 25 µL of 10 µM naloxone, 25 µL of [³H]DPDPE, and 50 µL of membrane preparation.
-
Competitive Binding: 25 µL of varying concentrations of Naltriben or naltrindole, 25 µL of [³H]DPDPE, and 50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mouse Tail-Flick Test Protocol
This in vivo assay is used to assess the antagonist effect of Naltriben and naltrindole on opioid-induced analgesia.
Materials:
-
Male ICR mice (20-25 g).
-
Tail-flick analgesiometer with a radiant heat source.
-
A selective delta-opioid agonist (e.g., SNC80).
-
This compound and naltrindole hydrochloride dissolved in saline.
-
Animal restrainers.
Procedure:
-
Acclimatization: Acclimate the mice to the testing room and the restrainers for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place a mouse in a restrainer, leaving its tail exposed. Position the tail over the radiant heat source of the tail-flick meter and start the timer. The latency is the time it takes for the mouse to flick its tail away from the heat. Record the baseline latency. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Drug Administration:
-
Control Group: Administer the vehicle (saline) intraperitoneally (i.p.).
-
Agonist Group: Administer the delta-opioid agonist (e.g., SNC80) i.p.
-
Antagonist + Agonist Groups: Administer Naltriben or naltrindole i.p. at a set time (e.g., 15-30 minutes) before the administration of the delta-opioid agonist.
-
-
Post-Treatment Latency: At various time points after agonist administration (e.g., 15, 30, 60, and 90 minutes), measure the tail-flick latency again.
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each mouse at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the different treatment groups to determine the antagonistic effect of Naltriben and naltrindole.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the delta-opioid receptor signaling pathway and the experimental workflows described above.
Caption: Delta-Opioid Receptor Signaling Cascade.
Caption: Radioligand Binding Assay Workflow.
Caption: Mouse Tail-Flick Test Workflow.
Conclusion
References
Comparative Analysis of Naltriben and Nalmefene: A Guide for Researchers
This guide provides a detailed comparison of Naltriben and Nalmefene, two critical modulators of the opioid receptor system. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and methodologies.
Introduction
Naltriben and Nalmefene are both naltrexone derivatives that interact with opioid receptors, but they exhibit distinct pharmacological profiles, making them suitable for different applications. Naltriben is a highly selective tool compound used in preclinical research to investigate the delta-opioid receptor (DOR) system.[1][2] In contrast, Nalmefene is a clinically approved medication with a broader opioid receptor interaction profile, used for the management of alcohol dependence and the reversal of opioid overdose.[3][4]
Receptor Binding and Functional Activity
The primary distinction between Naltriben and Nalmefene lies in their affinity and activity at the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).
Naltriben is a potent and selective antagonist for the delta-opioid receptor, with a particular preference for the δ₂ subtype.[1] This selectivity makes it an invaluable tool for differentiating the roles of DOR subtypes in various physiological processes. However, it is important to note that at high concentrations, Naltriben can exhibit agonist activity at the kappa-opioid receptor (KOR). Studies have also reported its ability to displace ligands at the mu-opioid receptor (MOR) with a Ki in the nanomolar range.
Nalmefene displays a more complex profile. It acts as a potent antagonist at both the μ-opioid and δ-opioid receptors. At the κ-opioid receptor, it functions as a partial agonist. This mixed profile contributes to its therapeutic effects; antagonism of MOR is crucial for reversing opioid overdose, while its modulation of both MOR and KOR systems is thought to contribute to the reduction of alcohol consumption.
The following tables summarize the quantitative data on the binding affinities and functional activities of these compounds.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Naltriben | 19.79 | High Affinity / Selective | 82.75 |
| Nalmefene | 0.3 | 7.3 | 0.3 |
Note: Data for Naltriben and Nalmefene are from different studies and experimental conditions (rat cortex membranes for Naltriben, CHO cells for Nalmefene) and should be compared with caution. Naltriben's primary characteristic is its high selectivity for the DOR, which is not fully captured by Ki values alone without a direct comparison to its DOR affinity in the same assay.
Table 2: Comparative Functional Activity
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Naltriben | Noncompetitive Antagonist | Selective Antagonist | Agonist (at high doses) |
| Nalmefene | Antagonist | Antagonist | Partial Agonist |
Signaling Pathways
Opioid receptors are canonical G-protein coupled receptors (GPCRs) that signal primarily through the inhibitory G-protein, Gi/o. Upon agonist binding, the receptor activates the G-protein, leading to the dissociation of its Gα and Gβγ subunits. These subunits then modulate various downstream effectors. Key signaling events include:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCC).
As an antagonist, Naltriben blocks the binding of endogenous or exogenous agonists to the delta-opioid receptor, thereby preventing the initiation of this signaling cascade. Nalmefene , by acting as an antagonist at MOR and DOR, similarly blocks signaling through these receptors. Its partial agonism at KOR means it weakly activates this receptor, producing a submaximal signaling response compared to a full agonist.
Experimental Protocols
Characterizing compounds like Naltriben and Nalmefene relies on fundamental pharmacological assays. Below are detailed protocols for two key experiments.
This assay is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To determine the Ki of Naltriben or Nalmefene for a specific opioid receptor subtype (e.g., MOR, DOR, or KOR).
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the human opioid receptor of interest.
-
Radioligand: A high-affinity radioligand for the target receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).
-
Test Compound: Naltriben or Nalmefene.
-
Non-specific Agent: A high concentration of a non-selective antagonist (e.g., naloxone) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation: Thaw receptor membrane aliquots on ice. Prepare serial dilutions of the test compound (Naltriben or Nalmefene) in assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding: Add membranes, a fixed concentration of radioligand (typically at or below its Kd), and assay buffer.
-
Non-specific Binding: Add membranes, radioligand, and a saturating concentration of the non-specific agent (e.g., 10 µM naloxone).
-
Competition: Add membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters, separating bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This is a functional assay that measures the activation of G-proteins by a GPCR agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC₅₀) or inhibitory constant (Ki) of Naltriben or Nalmefene.
Materials:
-
Receptor Source: Cell membranes expressing the receptor of interest.
-
Test Compound: Naltriben or Nalmefene.
-
Agonist: A known full agonist for the receptor (e.g., DAMGO) for antagonist mode experiments.
-
Reagents: [³⁵S]GTPγS, Guanosine diphosphate (GDP), unlabeled GTPγS (for non-specific binding).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and NaCl.
-
Filtration and Counting equipment: As described for the radioligand binding assay.
Procedure:
-
Preparation: Thaw membranes on ice. Prepare dilutions of the test compound and/or standard agonist in assay buffer.
-
Pre-incubation: In a 96-well plate, add membranes, GDP (to ensure G-proteins are in the inactive state), and the test compound (and/or standard agonist for antagonist mode). Incubate briefly (e.g., 15-30 minutes at 30°C).
-
Initiation: Start the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubation: Incubate the plate (e.g., 60 minutes at 30°C) to allow for [³⁵S]GTPγS binding to activated Gα subunits.
-
Termination & Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration, followed by washing.
-
Counting: Measure the radioactivity retained on the filters.
-
Data Analysis:
-
Agonist Mode: Plot specific binding against the log concentration of the test compound to determine Emax (efficacy) and EC₅₀ (potency).
-
Antagonist Mode: Perform the assay with a fixed concentration of a standard agonist in the presence of varying concentrations of the test compound. Determine the IC₅₀ and calculate the antagonist dissociation constant (Kb) using the Schild equation.
-
Summary and Conclusion
Naltriben and Nalmefene, while structurally related, have divergent pharmacological profiles that define their utility.
Table 3: Summary of Comparative Features
| Feature | Naltriben | Nalmefene |
| Primary Target | δ-Opioid Receptor (DOR) | μ, κ, and δ Opioid Receptors |
| Selectivity | Highly selective for DOR (esp. δ₂) | Broad spectrum, highest affinity for KOR and MOR |
| Primary Function | Antagonist | Antagonist (μ, δ), Partial Agonist (κ) |
| Off-Target Activity | κ-agonist at high doses | Minimal |
| Primary Application | Preclinical research tool to study DOR function | Clinically used for opioid overdose and alcohol dependence |
References
Distinguishing δ1 and δ2 Opioid Receptor Activity: A Comparative Guide to Naltriben and BNTX
For researchers, scientists, and drug development professionals, the selective antagonism of δ-opioid receptor subtypes is crucial for dissecting their distinct physiological roles and developing targeted therapeutics. Naltriben and 7-Benzylidenenaltrexone (BNTX) have emerged as key pharmacological tools to differentiate the activity of the δ1 and δ2 receptor subtypes. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid in the design and interpretation of studies targeting these receptors.
The δ-opioid receptors, part of the G protein-coupled receptor (GPCR) superfamily, are known to modulate pain, mood, and addictive behaviors. The existence of at least two pharmacologically distinct subtypes, δ1 and δ2, has been proposed based on the differential effects of various opioid ligands. Naltriben is recognized as a selective antagonist for the δ2-opioid receptor, while BNTX is a selective antagonist for the putative δ1-opioid receptor. Their distinct pharmacological profiles allow for the selective blockade of one subtype, thereby isolating the function of the other.
Comparative Pharmacological Data
The selectivity of Naltriben and BNTX is quantitatively demonstrated through their binding affinities (Ki) and their potency in functional assays (IC50/EC50). The following tables summarize key experimental data, highlighting the differential activity of these antagonists at the δ1 and δ2 receptor subtypes.
Radioligand Binding Affinity
Binding affinity studies, typically using radiolabeled ligands selective for each subtype, are fundamental in determining the selectivity of unlabeled compounds like Naltriben and BNTX. In these assays, the Ki value represents the concentration of the antagonist required to occupy 50% of the receptors, with a lower Ki indicating a higher binding affinity.
One key study utilized [³H]DPDPE, a δ1-selective agonist, and [³H]Deltorphin II, a δ2-selective agonist, to label the respective receptor subtypes in membranes from NG108-15 cells. The inhibitory constants (Ki) of Naltriben and BNTX were then determined.
| Compound | δ1 Receptor (Ki, nM) [³H]DPDPE binding | δ2 Receptor (Ki, nM) [³H]Deltorphin II binding | Selectivity (δ1 Ki / δ2 Ki) |
| Naltriben | 0.49 ± 0.07 | 0.14 ± 0.02 | 3.5 |
| BNTX | 0.23 ± 0.04 | 5.2 ± 0.8 | 0.044 |
Data compiled from a single study for direct comparison. It is important to note that absolute values may vary between different studies and experimental conditions.
As the data indicates, Naltriben displays a higher affinity for the δ2 receptor, while BNTX shows a marked preference for the δ1 receptor.
Another study found that BNTX was 9.6- to 12.9-fold less potent than Naltriben at inhibiting the binding of [³H]naltriben, a ligand that preferentially labels δ2 receptors, further supporting the selectivity of Naltriben for the δ2 subtype.[1]
Functional Antagonist Potency
Functional assays measure the ability of an antagonist to inhibit the signaling response initiated by an agonist. The IC50 value represents the concentration of the antagonist that produces 50% of its maximal inhibition. In vivo studies often use the ED50 value, the dose required to produce a therapeutic effect in 50% of the population.
In a mouse model, the antagonist properties of Naltriben and BNTX were evaluated by their ability to block the antinociceptive (pain-relieving) effects of the δ1-selective agonist DPDPE and the δ2-selective agonist Deltorphin II.
| Antagonist | Effect on δ1 Agonist (DPDPE) Antinociception | Effect on δ2 Agonist (Deltorphin II) Antinociception |
| Naltriben | No significant effect | Increased the antinociceptive ED50 value 11-fold |
| BNTX | Increased the antinociceptive ED50 value 5.9-fold | No significant effect |
These in vivo findings corroborate the in vitro binding data, demonstrating that BNTX selectively antagonizes the effects of a δ1 agonist, while Naltriben selectively blocks the action of a δ2 agonist.
Signaling Pathways and Experimental Workflow
The differential antagonism of Naltriben and BNTX can be leveraged to investigate the distinct signaling pathways coupled to δ1 and δ2 receptors. Both receptor subtypes are known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of intracellular calcium levels, and regulation of potassium channels.
Signaling Pathways of δ1 and δ2 Receptors
Experimental Workflow for Differentiating δ1 and δ2 Activity
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the Ki of Naltriben and BNTX at δ1 and δ2 receptors.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing δ-opioid receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand:
-
For δ1 receptors: [³H]DPDPE (e.g., 1 nM).
-
For δ2 receptors: [³H]Deltorphin II (e.g., 1 nM).
-
-
Add a range of concentrations of the unlabeled competitor (Naltriben or BNTX).
-
To determine non-specific binding, add a high concentration of a non-selective opioid antagonist (e.g., 10 µM naloxone) to a separate set of wells.
-
Add the membrane preparation to each well.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol describes an assay to measure the antagonist effect of Naltriben and BNTX on agonist-induced inhibition of cAMP production.
1. Cell Culture and Treatment:
-
Culture cells stably expressing δ1 or δ2 receptors (e.g., CHO or HEK293 cells).
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of Naltriben or BNTX for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a δ1-selective agonist (e.g., DPDPE) or a δ2-selective agonist (e.g., Deltorphin II) in the presence of an adenylyl cyclase activator (e.g., forskolin).
2. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
3. Data Analysis:
-
Plot the cAMP concentration as a function of the antagonist concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of the antagonist.
Calcium Mobilization Functional Assay
This protocol details a method to assess the ability of Naltriben and BNTX to block agonist-induced increases in intracellular calcium.
1. Cell Preparation and Dye Loading:
-
Culture cells expressing the δ-opioid receptor subtype of interest.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
2. Antagonist and Agonist Addition:
-
Pre-incubate the dye-loaded cells with various concentrations of Naltriben or BNTX.
-
Add a δ1 or δ2-selective agonist to stimulate an increase in intracellular calcium.
3. Fluorescence Measurement:
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader or a microscope. The increase in fluorescence corresponds to the rise in intracellular calcium.
4. Data Analysis:
-
Determine the peak fluorescence response for each antagonist concentration.
-
Plot the peak response as a function of the antagonist concentration and fit the data to an inhibition curve to calculate the IC50 value.
Conclusion
Naltriben and BNTX are indispensable tools for the pharmacological dissection of δ-opioid receptor subtype function. Their distinct selectivity profiles, as demonstrated by both binding and functional data, allow researchers to selectively block either the δ1 or δ2 receptor, thereby elucidating their individual contributions to physiological and pathological processes. The experimental protocols provided in this guide offer a framework for the effective utilization of these antagonists in both in vitro and in vivo studies. A thorough understanding and application of these methodologies will continue to advance our knowledge of δ-opioid receptor pharmacology and facilitate the development of novel, subtype-selective therapeutics.
References
A Researcher's Guide to In Vitro Control Experiments for Naltriben Mesylate
For researchers, scientists, and drug development professionals, establishing robust and well-controlled in vitro experiments is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of Naltriben mesylate, a selective delta-opioid receptor antagonist, with relevant alternatives and outlines essential control experiments for its use in in vitro studies.
Naltriben is a potent and selective antagonist for the delta-opioid receptor, with a preference for the δ₂ subtype.[1] It is a valuable tool in neuroscience and pharmacology research for elucidating the role of these receptors in various physiological and pathological processes. To ensure the specificity of its effects in in vitro assays, a series of control experiments are crucial. This guide details the necessary controls, provides comparative data for Naltriben and its common alternative, naltrindole, and offers detailed protocols for key in vitro assays.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki values) of this compound and the non-subtype-selective delta-opioid antagonist, naltrindole, for the three main opioid receptor subtypes: delta (δ), mu (μ), and kappa (κ). The data is compiled from various in vitro radioligand binding studies. It is important to note that direct comparisons of Ki values across different studies should be made with caution due to variations in experimental conditions, such as the cell lines and radioligands used.
| Compound | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ/μ Selectivity Ratio | δ/κ Selectivity Ratio | Reference |
| This compound | ~0.2 - 0.5 | ~20 | ~83 | ~40-100 | ~166-415 | [2] |
| Naltrindole | ~0.1 - 1.0 | ~15 - 158 | ~31 - 316 | ~15-1580 | ~31-3160 | [3][4] |
Key Observations:
-
Both Naltriben and naltrindole exhibit high affinity for the delta-opioid receptor.
-
Naltriben generally demonstrates a higher selectivity for the delta-opioid receptor over the mu- and kappa-opioid receptors compared to naltrindole.
Essential Control Experiments for this compound In Vitro Studies
To validate the specificity of Naltriben's effects in your in vitro model, the following control experiments are indispensable:
-
Vehicle Control: This is the most fundamental control. The vehicle (the solvent used to dissolve the this compound, e.g., DMSO or saline) should be added to the cells at the same concentration as in the experimental group to ensure that the observed effects are not due to the vehicle itself.
-
Positive Control (Delta-Opioid Agonist): To confirm that the delta-opioid receptors in your system are functional, a known delta-opioid receptor agonist (e.g., [D-Pen², D-Pen⁵]enkephalin (DPDPE) or SNC80) should be used. This agonist should elicit a measurable response that can be blocked by Naltriben.
-
Negative Control (Antagonists for Other Opioid Receptors): To demonstrate the selectivity of Naltriben for the delta-opioid receptor, antagonists for the mu-opioid receptor (e.g., CTAP or naloxone at concentrations selective for mu) and the kappa-opioid receptor (e.g., nor-binaltorphimine, nor-BNI) should be used. These antagonists should not block the effect of the delta-opioid agonist.
-
Naltriben Alone: To assess any intrinsic agonist or inverse agonist activity of Naltriben at the delta-opioid receptor, it should be applied to the cells in the absence of a delta-opioid agonist.
-
Concentration-Response Curve: A full concentration-response curve for Naltriben should be generated to determine its potency (IC50) in blocking the effect of a fixed concentration of a delta-opioid agonist.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Delta-Opioid Receptor Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Experimental Protocols
Radioligand Binding Assay
This assay measures the ability of Naltriben to displace a radiolabeled ligand that specifically binds to the delta-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the delta-opioid receptor (e.g., CHO-DOR cells).
-
Radioligand: [³H]Naltrindole or another suitable delta-opioid selective radioligand.
-
This compound.
-
Naltrindole (for comparison).
-
Unlabeled naloxone or other opioid ligands for determining non-specific binding.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
GF/B filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding).
-
50 µL of a high concentration of unlabeled naloxone (e.g., 10 µM) for non-specific binding.
-
50 µL of the various concentrations of Naltriben or control compounds.
-
-
Add 50 µL of the radioligand at a concentration close to its Kd value.
-
Add 100 µL of the cell membrane preparation (typically 10-20 µg of protein).
-
Incubate the plate at 25°C for 60-90 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of Naltriben and convert it to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation upon agonist stimulation of the delta-opioid receptor and the ability of Naltriben to inhibit this activation.
Materials:
-
Cell membranes from cells expressing the delta-opioid receptor.
-
[³⁵S]GTPγS.
-
Guanosine diphosphate (GDP).
-
Delta-opioid agonist (e.g., DPDPE).
-
This compound.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Unlabeled GTPγS for non-specific binding.
-
GF/B filter plates.
-
Scintillation fluid and counter.
Protocol:
-
Prepare serial dilutions of Naltriben and the delta-opioid agonist.
-
In a 96-well plate, add:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).
-
25 µL of Naltriben at various concentrations (or vehicle).
-
50 µL of cell membrane suspension.
-
50 µL of GDP (final concentration 10-30 µM).
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Add 50 µL of the delta-opioid agonist at a fixed concentration (e.g., its EC80).
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction and process the samples as described in the radioligand binding assay protocol (steps 6-8).
-
Analyze the data to determine the inhibitory effect of Naltriben on agonist-stimulated [³⁵S]GTPγS binding and calculate its IC50.
cAMP Inhibition Assay
This assay measures the downstream effect of delta-opioid receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Whole cells expressing the delta-opioid receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Delta-opioid agonist.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).
-
Cell culture medium and plates.
Protocol:
-
Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay buffer.
-
Pre-incubate the cells with various concentrations of Naltriben (or vehicle) for 15-30 minutes at 37°C.
-
Add a fixed concentration of the delta-opioid agonist and incubate for another 15-30 minutes.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Determine the ability of Naltriben to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation and calculate its IC50.
By implementing these control experiments and utilizing the provided protocols and comparative data, researchers can confidently assess the specific effects of this compound on the delta-opioid receptor in their in vitro studies, leading to more robust and impactful scientific findings.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Naltriben Mesylate: A Guide for Laboratory Professionals
Naltriben mesylate, a potent and selective δ2-opioid receptor antagonist, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₆H₂₅NO₄ • CH₃SO₃H |
| Molecular Weight | 511.6 g/mol [1] |
| Appearance | Solid[2] |
| Solubility | Soluble in DMSO[2][3] |
| Storage | Desiccate at room temperature or 0°C (short term), -20°C (long term), desiccated |
| CAS Number | 122517-78-6 |
Health Hazard Information
According to available safety data, this compound is not classified as a hazardous substance or mixture. However, it is crucial to recognize that the toxicological properties have not been thoroughly investigated. Therefore, standard laboratory precautions should always be observed.
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
In the event of exposure, flush eyes with water, and wash skin with soap and plenty of water. For inhalation, move the person to fresh air. If swallowed, seek medical advice.
Step-by-Step Disposal Procedures
The following procedures are designed to provide a clear, operational workflow for the safe disposal of this compound in a laboratory setting.
1. Unused or Expired Solid this compound:
-
Step 1: Containerization. Ensure the waste this compound is in a clearly labeled, sealed, and suitable container to prevent leaks or spills.
-
Step 2: Waste Collection. Transfer the sealed container to a designated chemical waste accumulation area.
-
Step 3: Professional Disposal. Arrange for disposal by a licensed professional waste disposal service. Do not mix with other waste unless explicitly permitted by the disposal company.
2. Solutions Containing this compound:
-
Step 1: Avoid Drain Disposal. Do not let the product enter drains.
-
Step 2: Collection. Collect the solution in a compatible, leak-proof, and clearly labeled waste container. Indicate the solvent used on the label.
-
Step 3: Professional Disposal. Store the waste container in a designated chemical waste area until it can be collected by a licensed professional waste disposal service.
3. Contaminated Materials (e.g., pipette tips, gloves, lab paper):
-
Step 1: Segregation. Segregate all materials that have come into direct contact with this compound.
-
Step 2: Bagging. Place these contaminated materials in a designated, sealed, and clearly labeled waste bag or container.
-
Step 3: Disposal. Dispose of the container as chemical waste through a licensed professional waste disposal service.
Important Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and its waste.
-
Regulations: Waste disposal must be in accordance with all applicable national and local regulations.
-
Documentation: Maintain accurate records of the disposed of chemical, including quantity and date of disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling Naltriben mesylate
Essential Safety and Handling Guide for Naltriben Mesylate
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound, a potent and selective δ-opioid receptor antagonist. Due to conflicting safety data, a conservative approach is mandated, treating the compound as highly toxic. Adherence to these procedures is essential to ensure personnel safety and proper disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the varying classifications in available Safety Data Sheets (SDS), with one source identifying this compound as "Fatal if swallowed" and a potential cause of "drowsiness or dizziness," the most stringent precautions must be followed. Another source indicates it may be harmful if inhaled or absorbed through the skin and can cause respiratory tract, skin, and eye irritation.[1]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications and Best Practices |
| Respiratory | NIOSH-approved N100, R100, or P100 respirator[2] | A full-face respirator offers a higher level of protection. A comprehensive respiratory protection program, including fit testing, is required.[2] |
| Eye and Face | Safety glasses with side shields or goggles, and a face shield. | Must be worn in conjunction with a respirator. |
| Hand | Powder-free nitrile gloves. | Double gloving is recommended. Gloves must be changed immediately if contaminated. |
| Body | Laboratory coat, disposable gown, or coveralls. | Ensure full coverage of arms.[2] |
| Footwear | Closed-toe shoes. | --- |
Safe Handling and Operational Plan
All handling of this compound solid and solutions must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.
Workflow for Handling this compound
Caption: Workflow for Handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
Table 2: Emergency Response Protocol
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Seek immediate medical attention. Do not induce vomiting. If the person is conscious, rinse their mouth with water. |
| Spill | Evacuate the immediate area. If the spill is significant, notify your institution's environmental health and safety department. For small spills, trained personnel wearing appropriate PPE can clean it up by covering with an absorbent material, sweeping it up, and placing it in a sealed container for disposal. |
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
Disposal Workflow
Caption: this compound Waste Disposal Workflow.
Disposal Guidelines:
-
Do not mix with other waste streams.
-
Containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Follow all local, state, and federal regulations for hazardous waste disposal.
This document is intended as a guide and should be supplemented by a thorough review of the most conservative Safety Data Sheet and your institution's specific safety protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
